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  • Product: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
  • CAS: 22567-38-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

This guide provides a comprehensive technical overview of the structural elucidation of the sesquiterpenoid 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one. This molecule, a derivative of the bisabolane family,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the structural elucidation of the sesquiterpenoid 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one. This molecule, a derivative of the bisabolane family, presents significant stereochemical complexity. While a public, fully determined crystal structure is not available as of this writing, this document serves as a definitive roadmap for researchers in natural product chemistry, crystallography, and drug development. It outlines the requisite analytical strategies, explains the causality behind experimental choices, and details the expected outcomes, grounding the entire process in established scientific principles.

The target compound is identified in the NIST Chemistry WebBook as (-)-α-Bisabolonoxide or α-Bisabolone oxide A, with the specific stereoisomer designated as (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one[1]. This guide will proceed with this known stereoisomer as the primary subject of analysis.

Compound Profile

A foundational understanding begins with the compound's basic chemical identity.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
CAS Registry No. 22567-38-0[1]
Synonyms (-)-α-Bisabolonoxide, α-Bisabolone oxide A[1]
Classification Sesquiterpenoid, Oxane

The molecule possesses two chiral centers, leading to a rich stereoisomeric landscape that demands a robust and integrated analytical approach for unambiguous characterization.

Caption: 2D structure of (S,S)-α-Bisabolone oxide A with stereocenters marked (*).

Part 1: A Strategy for Unambiguous Structural Elucidation

The determination of both the constitution and the absolute configuration of a molecule like α-Bisabolone oxide A requires a multi-faceted approach. While spectroscopic methods like NMR can define the connectivity and relative stereochemistry, only a method that directly visualizes the molecule in three-dimensional space can provide unequivocal proof of its absolute stereochemistry. Single-crystal X-ray crystallography is that definitive method.[2]

The logical workflow is therefore hierarchical: spectroscopic methods are first used to confirm the molecular structure and guide the investigation, followed by crystallographic analysis for absolute spatial confirmation.

start Isolation or Synthesis of α-Bisabolone oxide A ms Mass Spectrometry (HRMS) Confirm Molecular Formula start->ms Initial Characterization nmr NMR Spectroscopy (1D & 2D) Determine Connectivity & Relative Stereochemistry start->nmr Initial Characterization ir IR Spectroscopy Identify Functional Groups start->ir Initial Characterization crystallization Crystal Growth Screening ms->crystallization Informed by Spectroscopy nmr->crystallization Informed by Spectroscopy final Definitive 3D Structure & Absolute Stereochemistry nmr->final Corroboration ir->crystallization Informed by Spectroscopy xray Single-Crystal X-ray Diffraction crystallization->xray Successful Crystal solution Structure Solution & Refinement xray->solution solution->final

Caption: Integrated workflow for the complete structural elucidation of α-Bisabolone oxide A.

Part 2: Single-Crystal X-ray Crystallography: The Definitive Analysis

X-ray crystallography stands as the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule, a successful structure determination using a heavy-atom-free anomalous dispersion (Flack parameter) analysis provides the absolute stereochemistry without ambiguity.

Experimental Protocol: A Self-Validating System

The protocol described below is a standard, field-proven methodology for the crystallographic analysis of a novel natural product. Each step includes internal checks to ensure the validity of the final structure.

Step 1: Growing Diffraction-Quality Crystals

This is often the most significant hurdle. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a moderately nonpolar molecule like a terpenoid, a systematic screening approach is essential.

  • Methodology: Vapor Diffusion

    • Preparation: Dissolve 5-10 mg of highly purified α-Bisabolone oxide A in a minimal volume (0.5-1.0 mL) of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).

    • Screening: Utilize a 96-well crystallization screen plate (e.g., Structure Screen 1 + 2 HT-96)[3]. Each well contains a different reservoir solution composed of various precipitants, salts, and buffers.

    • Setup (Hanging Drop): Pipette 1 µL of the protein solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution from a specific well of the screen. Invert the coverslip and seal it over the well.

    • Equilibration: The system equilibrates via vapor diffusion. The more volatile solvent from the drop slowly diffuses into the reservoir, concentrating the sample and inducing crystallization.

    • Incubation & Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor regularly over days to weeks for the appearance of single, well-formed crystals.

Step 2: Data Collection

A crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected.

  • Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Diffraction: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A focused beam of monochromatic X-rays (often from a Cu or Mo source, or a synchrotron) is directed at the crystal.

  • Data Acquisition: The crystal is rotated, and a series of diffraction images are collected by a detector. The spots on the images correspond to the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: Computational "direct methods" are typically used to solve the phase problem and generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, minimizing the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed by the R-factor (residual factor) and the Goodness-of-Fit (GooF).

Anticipated Crystallographic Data

For a successful analysis of α-Bisabolone oxide A, the resulting crystallographic information file (CIF) would contain a table summarizing the key parameters of the experiment and the final structural model.

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁)Confirms the molecule crystallized in a non-centrosymmetric arrangement, which is required for a chiral compound.
a, b, c (Å) 5 – 20 ÅDimensions of the unit cell.
α, β, γ (°) 90° or variableAngles of the unit cell.
Z 2, 4, or 8Number of molecules in the unit cell.
Calculated Density (g/cm³) 1.0 – 1.2Must be chemically reasonable for an organic molecule.
R₁ (final) < 0.05A primary measure of the agreement between the model and the data (lower is better).
wR₂ (all data) < 0.15A weighted R-factor that includes all diffraction data.
Goodness-of-Fit (S) ~1.0Indicates a good fit between the model and the data.
Flack Parameter ~0.0(1)A value close to zero confirms the assigned absolute stereochemistry is correct. A value near 1.0 would indicate the opposite enantiomer.

Part 3: Spectroscopic Analysis for Structural Corroboration

Spectroscopic data provides an essential, complementary layer of evidence. It confirms the molecular structure proposed by crystallography and serves as the primary characterization method in routine applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[4] For α-Bisabolone oxide A, a full suite of 1D and 2D NMR experiments would be required.

  • ¹H NMR: Would reveal the number of distinct proton environments, their multiplicities (splitting patterns), and integrations. Key expected signals include the olefinic proton on the cyclohexene ring, and multiple methyl singlets and multiplets for the aliphatic protons.

  • ¹³C NMR: Would show 15 distinct carbon signals, confirming the molecular formula.[5] The chemical shifts would be characteristic of a ketone carbonyl (~200-210 ppm), an ether-linked quaternary carbon, sp² carbons of the double bond, and numerous sp³ carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY establishes proton-proton coupling networks, tracing the connectivity within the oxane and cyclohexene rings.

    • HSQC correlates each proton to its directly attached carbon.

    • HMBC shows correlations between protons and carbons over two to three bonds, critically linking the two rings and the methyl groups to the main skeleton.

  • NOESY for Relative Stereochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons. For α-Bisabolone oxide A, key NOE correlations would be expected between the axial/equatorial protons on the oxane ring and the adjacent substituents on the cyclohexene ring, allowing for the determination of their relative orientation (cis/trans).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation, which serves as a structural fingerprint.[6]

  • High-Resolution MS (HRMS): Electrospray ionization (ESI) or a similar soft ionization technique coupled with a high-resolution analyzer (like TOF or Orbitrap) would be used to measure the mass of the protonated molecule, [M+H]⁺. The measured mass must match the theoretical mass of C₁₅H₂₅O₂⁺ to within 5 ppm, confirming the molecular formula.

  • Electron Ionization MS (EI-MS): This harder ionization technique, typically used with Gas Chromatography (GC-MS), would produce a characteristic fragmentation pattern for this terpenoid structure.[7][8] Expected fragment ions would arise from the loss of methyl groups, cleavage of the oxane ring, and retro-Diels-Alder reactions in the cyclohexene moiety.

Conclusion

The comprehensive characterization of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a task that exemplifies modern structural chemistry. It relies on an integrated strategy where the foundational connectivity and relative stereochemistry are elucidated by a suite of NMR experiments, and the molecular formula is confirmed by high-resolution mass spectrometry. However, the final, unambiguous determination of the three-dimensional structure and, most critically, the absolute stereochemistry, can only be authoritatively established through single-crystal X-ray crystallography. The methodologies outlined in this guide represent a robust, field-proven pathway for researchers to achieve a complete and publishable structural analysis of this complex natural product.

References

  • Taylor & Francis Online. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters, 29(8). [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Chemistry of Terpenoids. [Link]

  • NIST Chemistry WebBook. (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. [Link]

  • PMC. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

  • NIST Chemistry WebBook. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. [Link]

  • ResearchGate. (2006). Fragmentation and Reaction Rate Constants of Terpenoids Determined by Proton Transfer Reaction-mass Spectrometry. [Link]

  • ResearchGate. 1 H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. [Link]

  • PubChemLite. 2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol. [Link]

  • NIST Chemistry WebBook. 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one. [Link]

  • PubChem. Npc134188 | C15H22O. [Link]

  • PubMed. (2019). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. [Link]

  • SciSpace. (1963). Mass Spectrometry of Terpenes. II. Monoterpene Alcohols. [Link]

  • ResearchGate. Mass spectra of the terpenoids listed in Table 2, analyzed as the natural products, methylated and/or silylated derivatives. [Link]

  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. [Link]

  • PubChem. 4-(2,6,6-Trimethylcyclohexen-1-yl)pent-3-en-2-one. [Link]

  • PubChem. Rose oxide, trans-(+)-. [Link]

  • ScienceDirect. (2021). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

  • Google Patents. EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • IPIndia. PROCESS FOR THE PREPARATION OF 2,6,6 TRIMETHYL 1,3 CYCLOHEXADIENE 1 CARBOXALDEHYDE. [Link]

  • ScenTree.co. Rose oxide (CAS N° 16409-43-1). [Link]

  • PubChem. (6S)-2,2-dimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-one. [Link]

  • OUCI. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • NIST Chemistry WebBook. 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-methyl-1-buten-3-one. [Link]

  • NIST Chemistry WebBook. 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. [Link]

  • NIST Chemistry WebBook. 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H). [Link]

  • PCCF. Structure Screen 1 + 2 HT-96 MD1-30. [Link]

  • PubChem. 2-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-enal. [Link]

  • PMC. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. [Link]

Sources

Exploratory

A Methodological Guide to the Characterization of Thermodynamic Properties and Stability of Novel Oxanone Derivatives: A Case Study of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Part 1: Introduction and Structural Elucidation The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one belongs to the class...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Structural Elucidation

The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one belongs to the class of oxanone derivatives, which are of interest in various fields, including fragrance, fine chemical synthesis, and as potential scaffolds in medicinal chemistry.[2][3] Its molecular structure, featuring a substituted tetrahydropyranone core linked to a methylcyclohexene moiety, suggests a complex stereochemistry and a range of potential chemical interactions that necessitate a thorough understanding of its intrinsic properties.

Given the absence of a comprehensive public database on this specific molecule, this guide proposes a logical, multi-step process for its full characterization. This process begins with computational modeling to establish a theoretical baseline, followed by targeted experimental studies to validate and refine these predictions.

cluster_0 Characterization Workflow Start Start Computational_Prediction Computational Prediction (DFT, Molecular Mechanics) Start->Computational_Prediction In Silico First Experimental_Validation Experimental Validation Computational_Prediction->Experimental_Validation Guides Experimentation Data_Synthesis Data Synthesis & Interpretation Computational_Prediction->Data_Synthesis Provides Theoretical Baseline Experimental_Validation->Data_Synthesis Generates Empirical Data Application Application Data_Synthesis->Application Informs Development cluster_1 Thermal Analysis Protocol Sample_Prep Sample Preparation (5-10 mg in crucible) DSC_Run DSC Analysis (e.g., -50°C to 350°C at 10°C/min) Sample_Prep->DSC_Run Determine Phase Transitions TGA_Run TGA Analysis (e.g., 25°C to 600°C at 10°C/min) Sample_Prep->TGA_Run Determine Mass Loss Data_Analysis Data Analysis DSC_Run->Data_Analysis TGA_Run->Data_Analysis Results Results Data_Analysis->Results Thermal Profile

Caption: Standard workflow for thermal analysis using DSC and TGA.

Experimental Protocol 1: DSC for Phase Transitions and Heat Capacity
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at a low temperature (e.g., -50 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below decomposition (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting, boiling) and exothermic events (crystallization, decomposition). Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus). Determine the onset of melting as the melting point (Tm).

Experimental Protocol 2: TGA for Thermal Stability
  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Thermal Program: Place the pan in the TGA furnace. Ramp the temperature from ambient (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

Part 4: Comprehensive Stability Assessment

For applications in drug development, understanding a compound's stability under various environmental conditions is a regulatory requirement and critical for ensuring safety and efficacy. [4]Stability testing typically involves forced degradation studies to identify potential degradation pathways and products. [5][6] Key Stability Aspects to Investigate:

  • Hydrolytic Stability: Assess degradation in aqueous media at different pH levels (e.g., pH 1.2, 4.5, 7.0, and 9.0) to simulate physiological conditions. [5][6]* Oxidative Stability: Evaluate the compound's susceptibility to oxidation, typically by exposing it to an oxidizing agent like hydrogen peroxide. [4][5]* Photostability: Test the effect of light exposure, as mandated by ICH Q1B guidelines, to determine if light-protective packaging is required. [4]

Experimental Protocol 3: Forced Hydrolytic Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Neutral: Dilute the stock solution with purified water.

    • Basic: Dilute the stock solution with 0.1 N NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Include a control sample of the compound in the stock solution solvent at the same temperature.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples.

  • Quantification: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify the major degradation products.

Part 5: Data Synthesis and Application

The final step is to synthesize the computational and experimental data into a cohesive profile of the compound. Discrepancies between predicted and measured values can provide insights into molecular interactions and physical state.

  • Thermodynamic Data: The validated enthalpy of formation and heat capacity are fundamental parameters for process safety calculations, reaction modeling, and predicting chemical equilibria. [7]* Stability Profile: The thermal, hydrolytic, and oxidative stability data directly inform handling, storage conditions, and formulation strategies. [4]For example, a low decomposition temperature would preclude high-temperature processing steps. Susceptibility to hydrolysis would necessitate anhydrous formulation and moisture-protective packaging.

This comprehensive characterization provides the authoritative grounding necessary for confident decision-making in research and development, ensuring both scientific integrity and the successful progression of a novel compound towards its intended application.

References

  • Title: Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review of computational approaches to predict the thermodynamic stability of inorganic solids Source: MRS Bulletin URL: [Link]

  • Title: Computational Thermodynamic Properties - Fiveable Source: Fiveable URL: [Link]

  • Title: Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time Source: PharmaCores URL: [Link]

  • Title: Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI Source: MDPI URL: [Link]

  • Title: Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning Source: ACS Publications URL: [Link]

  • Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: Q Laboratories URL: [Link]

  • Title: Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL Source: National Physical Laboratory URL: [Link]

  • Title: APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS Source: SciELO URL: [Link]

  • Title: The Chemical Thermodynamics of Organic Compounds Source: Wiley URL: [Link]

  • Title: Use of thermal analysis techniques (TG-DSC) for the characterization of diverse organic municipal waste streams to predict biological stability prior to land application Source: PubMed URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Source: Lab Manager URL: [Link]

  • Title: Draft regional guidelines on stability testing of active substances and pharmaceutical products Source: World Health Organization (WHO) URL: [Link]

  • Title: DSC vs TGA: A Simple Comparison Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases Source: University of Colorado Boulder URL: [Link]

  • Title: Stability Testing of Pharmaceutical Products Source: PharmaTutor URL: [Link]

  • Title: Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: ICH URL: [Link]

  • Title: STA or DSC and TGA – is Combination the Key? Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Experimental Determination of Thermophysical Properties of Working Fluids for ORC Applications Source: IntechOpen URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: IIT Kanpur URL: [Link]

  • Title: (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one Source: NIST WebBook URL: [Link]

  • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- Source: NIST WebBook URL: [Link]

  • Title: synthesis, characterization and antibacterial screening of some novel substituted 2-amino [8][7]oxazine derivatives Source: Academia.edu URL: [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one: A Rational Tiered Approach

Introduction & Toxicological Rationale The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a novel, sterically complex terpene-derived oxanone. Molecules in this structural class are frequently explo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Toxicological Rationale

The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a novel, sterically complex terpene-derived oxanone. Molecules in this structural class are frequently explored as pharmacophores or advanced fragrance ingredients due to their lipophilicity and unique receptor-binding profiles . However, the presence of a cyclohexene ring and an oxanone moiety introduces specific toxicological liabilities—namely, the potential for auto-oxidation into electrophilic hydroperoxides, which can drive skin sensitization, cellular oxidative stress, and genotoxicity.

As a Senior Application Scientist, my mandate is to design a screening cascade that moves beyond empirical observation into mechanistic causality. We no longer rely solely on in vivo black-box models; instead, we deploy a tiered New Approach Methodology (NAM) framework coupled with High Throughput Toxicokinetics (HTTK) . This guide details the rational design, execution, and interpretation of a preliminary in vitro toxicity screening battery tailored specifically for the structural alerts of this novel oxanone.

Workflow Candidate 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (Novel Candidate) Tier1 Tier 1: Basal Cytotoxicity (HepG2 & HaCaT Models) Candidate->Tier1 Tier2 Tier 2: Skin Sensitization AOP (DPRA & h-CLAT) Tier1->Tier2 Viability > 70% Tier3 Tier 3: Genotoxicity (Ames & In Vitro Micronucleus) Tier2->Tier3 AOP Key Events Evaluated IVIVE Risk Assessment & In Vitro-In Vivo Extrapolation Tier3->IVIVE Mechanistic Data Compiled

Fig 1. Tiered in vitro toxicity screening workflow for novel oxanone derivatives.

Tier 1: Basal Cytotoxicity & Hepatotoxicity

Before assessing specific mechanistic hazards, we must establish the baseline cellular tolerability of the oxanone. Because xenobiotics undergo first-pass metabolism in the liver, utilizing a metabolically competent cell line is critical.

Protocol 1: HepG2 Cell Viability Assay

Rationale & Causality: HepG2 cells retain basal phase I and II metabolic enzymes. If the oxanone metabolizes into a highly toxic intermediate, immortalized fibroblasts (which lack these enzymes) would yield a false negative. HepG2 provides a more accurate reflection of hepatic xenobiotic metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂) to allow adhesion.

  • Compound Exposure: Prepare a serial dilution of the oxanone (from 0.1 µM to 500 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells for 48 hours.

  • Viability Assessment: Add 20 µL of MTS reagent to each well. Incubate for 2 hours. Causality: MTS is reduced by mitochondrial succinate dehydrogenase into a soluble formazan product. A drop in absorbance directly correlates with mitochondrial dysfunction and cell death.

  • System Validation (Controls):

    • Positive Control: Chlorpromazine (known hepatotoxin) must yield an IC₅₀ between 10–30 µM.

    • Negative Control: 0.5% DMSO vehicle must show ≥95% viability.

Tier 2: Skin Sensitization Potential (The AOP Framework)

Terpene derivatives are notorious for acting as pre-haptens. Upon exposure to air, they form hydroperoxides that covalently bind to skin proteins, triggering allergic contact dermatitis. We assess this using the Adverse Outcome Pathway (AOP) framework .

AOP_Pathway MIE MIE: Protein Binding (OECD 442C) KE2 KE2: Keratinocyte Activation (OECD 442D) MIE->KE2 KE3 KE3: Dendritic Cell Activation (OECD 442E) KE2->KE3 KE4 KE4: T-Cell Proliferation (In Vivo / NAMs) KE3->KE4

Fig 2. Adverse Outcome Pathway (AOP) for skin sensitization mapping key events to OECD assays.

Protocol 2: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C)

Rationale & Causality: Skin sensitization is initiated by a Molecular Initiating Event (MIE): the haptenation of endogenous skin proteins by an electrophile. By incubating the oxanone with synthetic heptapeptides containing nucleophilic cysteine or lysine residues, we quantify its intrinsic electrophilic reactivity without requiring live animals .

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (0.667 mM) and Lysine (0.667 mM) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Item Incubation: Dissolve the oxanone in acetonitrile. Co-incubate with the peptides at specific molar ratios (1:10 for Cysteine, 1:50 for Lysine) in dark glass vials at 25°C for 24 hours. Causality: The 24-hour window allows for the kinetic resolution of slow-reacting, sterically hindered electrophiles.

  • Chromatographic Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm. Calculate the percent peptide depletion relative to the vehicle control.

  • System Validation (Controls):

    • Positive Control: Cinnamic aldehyde must demonstrate >60% cysteine depletion.

    • Co-elution Control: The test item alone must be run to ensure it does not co-elute with the peptide peak, which would artificially mask depletion.

Tier 3: Genotoxicity Screening

Oxanones can theoretically metabolize into reactive epoxides that intercalate with DNA or disrupt the mitotic spindle. Regulatory standards mandate a core two-test battery to rule out mutagenicity and clastogenicity .

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Rationale & Causality: The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events by identifying extranuclear DNA fragments in dividing cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed TK6 human lymphoblastoid cells. Expose to the oxanone at concentrations up to the limit of solubility or up to 55% cytotoxicity.

  • Cytokinesis Block: Post-exposure, add Cytochalasin B (3 µg/mL) for 24 hours. Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis. This traps dividing cells in a binucleated state, ensuring we only score cells that have undergone mitosis during the exposure window.

  • Harvest and Staining: Lyse the cell membranes, fix the nuclei in methanol/acetic acid, and stain with Acridine Orange.

  • System Validation (Controls):

    • Clastogen Control: Mitomycin C must induce a statistically significant increase in micronuclei.

    • Aneugen Control: Colchicine must demonstrate spindle disruption.

    • Cytotoxicity Check: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure overt toxicity does not confound genotoxic scoring.

Quantitative Data Interpretation

To demonstrate how a Senior Application Scientist synthesizes this data, below is a structured summary of mock screening results for the target oxanone, mapped against self-validating control parameters.

AssayTarget EndpointTest SystemOxanone Result (Mock)Reference Control ResultMechanistic Interpretation
Basal Cytotoxicity Cell ViabilityHepG2 CellsIC₅₀ = 145 µMChlorpromazine (IC₅₀ = 15 µM)Favorable profile; low basal hepatotoxicity.
DPRA (OECD 442C) Cysteine DepletionSynthetic Peptides12.4% DepletionCinnamic Aldehyde (75%)Low electrophilic reactivity; minimal MIE trigger.
h-CLAT (OECD 442E) CD86 UpregulationTHP-1 CellsRFI = 110%DNCB (RFI = 250%)Negative for dendritic cell activation (KE3).
In Vitro Micronucleus Chromosomal DamageTK6 Cells1.2% MN frequencyMitomycin C (8.5%)Non-clastogenic and non-aneugenic under test conditions.

References

  • Endocrine Disruptors and Asthma-Associated Chemicals in Consumer Products Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Applying New Approach Methods for Toxicokinetics for Chemical Risk Assessment Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Alternative Methods for Skin-Sensitization Assessment Source: Toxics (PMC - NIH) URL:[Link]

  • Comprehensive In Vitro Safety Assessment of Acorus calamus Rhizome Oil Using OECD-Compliant New Approach Methods: Classification as a GHS Category 1B Sensitiser and Category 2 Irritant Source: Toxics (MDPI) URL:[Link]

  • Variability and uncertainty of data from genotoxicity Test Guidelines Source: bioRxiv URL:[Link]

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a sesquiterp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a sesquiterpenoid lactone also known as α-Bisabolone oxide A.[1] The complex structure of this molecule, incorporating a ketone, a cyclic ether (oxanone), and a terpenoid-like cyclohexene substituent, gives rise to a rich and informative fragmentation pattern. This document elucidates the primary fragmentation pathways, including alpha-cleavage adjacent to the carbonyl group, McLafferty rearrangement, and fragmentation events driven by the ether oxygen and the cyclohexene ring. By understanding these core mechanisms, researchers can more accurately identify this compound and interpret the mass spectra of structurally related natural products.

Introduction to the Analyte: Structure and Properties

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a molecule of significant structural complexity, which dictates its behavior in a mass spectrometer. A thorough understanding begins with its fundamental properties.

  • Molecular Formula: C₁₅H₂₄O₂[1][2]

  • Molecular Weight: 236.35 g/mol [1][2]

  • Chemical Class: Sesquiterpenoid, Ketone, Cyclic Ether (Oxanone)

The structure combines three key features that serve as potential initiation sites for fragmentation: the ketone carbonyl group, the ether oxygen within the oxanone ring, and the unsaturation in the cyclohexenyl substituent.

Caption: Molecular structure of the target analyte.

Core Fragmentation of the Oxan-3-one Moiety

The fragmentation of the core heterocyclic ring is primarily dictated by the ketone functional group, which promotes specific, high-probability cleavage events.

Alpha-Cleavage Pathways

Alpha-cleavage is a dominant fragmentation mechanism for ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[3][4][5] This process is highly favorable because it produces a resonance-stabilized acylium ion, which is often responsible for a major peak in the mass spectrum.[6][7] For this molecule, two distinct alpha-cleavage pathways exist.

  • Pathway A (Cleavage of C2-C3 bond): This involves the cleavage between the carbonyl carbon and the adjacent quaternary carbon. This results in the loss of a C₅H₉O radical and the formation of a large acylium ion.

  • Pathway B (Cleavage of C3-C4 bond): This pathway involves the breaking of the bond on the other side of the carbonyl. This leads to the loss of a C₁₀H₁₅O radical and the formation of a smaller, but still stable, acylium ion.

The relative abundance of the resulting fragment ions depends on the stability of both the charged ion and the neutral radical that is lost. Typically, cleavage that expels the larger or more stable radical is favored.

G cluster_alpha Alpha-Cleavage Pathways M Molecular Ion (M+•) m/z 236 A Pathway A (C2-C3 Cleavage) M->A α B Pathway B (C3-C4 Cleavage) M->B α fragA Acylium Ion [M - C₅H₉O]⁺ m/z 153 A->fragA Loss of •C(CH₃)₂CH₂OCH(CH₃)R fragB Acylium Ion [M - C₁₀H₁₅O]⁺ m/z 69 B->fragB Loss of •CH₂C(CH₃)₂OCH(CH₃)R

Caption: Competing alpha-cleavage pathways at the ketone.

The McLafferty Rearrangement

The McLafferty rearrangement is a highly specific fragmentation that occurs in carbonyl compounds possessing an accessible hydrogen atom on the gamma-carbon.[7][8] The mechanism involves a six-membered cyclic transition state, leading to the cleavage of the beta C-C bond and the elimination of a neutral alkene.[9][10]

In this molecule, the hydrogens on C5 of the oxanone ring are gamma-hydrogens relative to the carbonyl oxygen. The transfer of one of these hydrogens to the carbonyl oxygen initiates the rearrangement, resulting in the expulsion of a neutral propene molecule (C₃H₆) from the ring and the formation of a characteristic enol radical cation.

G mol_ion Molecular Ion (M+•) m/z 236 transition Six-Membered Transition State mol_ion->transition γ-H transfer product Enol Radical Cation [M - C₃H₆]+• m/z 194 transition->product neutral Neutral Loss: Propene (C₃H₆) transition->neutral

Caption: The McLafferty rearrangement pathway.

Fragmentation Driven by the Substituent and Ether Linkage

Beyond the ketone-centric reactions, the rest of the molecule contributes significantly to the mass spectrum.

Cleavage Adjacent to the Ether Oxygen

The C-O bond in the ether and the C-C bond adjacent (alpha) to it are susceptible to cleavage. Cleavage of the bond between C6 and the cyclohexenyl substituent is a key fragmentation pathway. This can be considered an alpha-cleavage relative to the ether oxygen. This bond scission can result in two possible charged fragments, depending on which moiety retains the charge.

  • Charge retained by the oxanone ring: This would lead to an ion at m/z 155 , corresponding to the loss of the C₇H₁₁ radical.

  • Charge retained by the cyclohexenyl substituent: This would form a terpene-like cation at m/z 81 (C₆H₉⁺), a common fragment in the mass spectra of monoterpenoids.[11][12]

Retro-Diels-Alder Reaction

The cyclohexene ring in the substituent can undergo a characteristic retro-Diels-Alder (RDA) reaction. This is a concerted process that cleaves two bonds in the ring, resulting in the formation of a neutral diene and a charged alkene radical cation.[13] For the 4-methylcyclohexenyl group, this reaction would typically lead to the loss of a neutral diene (e.g., isoprene), generating a prominent fragment ion. This is a hallmark of many cyclic terpene structures.

G parent_ion Fragment Ion containing Cyclohexenyl Group rda_product Resulting Cation (e.g., loss of Isoprene) parent_ion->rda_product Retro-Diels-Alder neutral_diene Neutral Diene Loss (e.g., C₅H₈) parent_ion->neutral_diene Elimination

Caption: Retro-Diels-Alder fragmentation of the substituent.

Summary of Predicted Fragmentation Pattern

The combination of these pathways produces a characteristic mass spectrum. The table below summarizes the most probable and structurally significant fragment ions.

m/zProposed Ion FormulaProposed Fragmentation Pathway
236[C₁₅H₂₄O₂]⁺•Molecular Ion (M⁺•)
221[C₁₄H₂₁O₂]⁺Loss of a methyl radical (•CH₃)
194[C₁₂H₂₀O₂]⁺•McLafferty Rearrangement (Loss of C₃H₆)
155[C₉H₁₅O₂]⁺Cleavage of C6-substituent bond, charge on oxanone
153[C₉H₁₃O₂]⁺Alpha-Cleavage (Pathway A)
95[C₇H₁₁]⁺Further fragmentation of the cyclohexenyl moiety
81[C₆H₉]⁺Cleavage of C6-substituent bond, charge on cyclohexenyl
69[C₄H₅O]⁺Alpha-Cleavage (Pathway B)

Recommended Experimental Protocol: GC-EI-MS

To experimentally validate this fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This technique is well-suited for the analysis of volatile and semi-volatile terpenoid compounds.[14][15]

Methodology:

  • Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy to produce reproducible fragmentation patterns and allow for library matching.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Acquired mass spectra should be analyzed for the presence of the predicted molecular ion and key fragment ions. Comparison with spectral libraries (e.g., NIST, Wiley) can aid in confirmation.

This protocol provides a robust framework for generating a high-quality, reproducible mass spectrum of the analyte, enabling the verification of the fragmentation pathways detailed in this guide.

References

  • Ambrose, J. L., et al. (2010). Fragmentation and Reaction Rate Constants of Terpenoids Determined by Proton Transfer Reaction-mass Spectrometry. J-Stage. Available at: [Link]

  • Fiveable. (2023). α-cleavage Definition. Fiveable. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. OpenStax. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation and Reaction Rate Constants of Terpenoids Determined by Proton Transfer Reaction-mass Spectrometry. ResearchGate. Available at: [Link]

  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of Terpenoids by spectroscopic techniques. JCHPS. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • Bernasconi, G., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Ryhage, R., & von Sydow, E. (1963). Mass Spectrometry of Terpenes. I. Monoterpene Hydrocarbons. Acta Chemica Scandinavica. Available at: [Link]

  • Chemistry LibreTexts. (2022). Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. NIST Chemistry WebBook. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Available at: [Link]

  • NIST. (n.d.). 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one. NIST Chemistry WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Target Compound: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (α-Bisabolone Oxide A) Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Strategic Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (α-Bisabolone Oxide A) Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, widely known as α-bisabolone oxide A, is a bicyclic oxygenated sesquiterpenoid natively found in the essential oil of German chamomile (Matricaria chamomilla)[1]. In recent pharmacological studies, this compound has demonstrated significant biological activity, most notably as a potent α-glucosidase inhibitor, positioning it as a valuable lead compound for antidiabetic drug development[2].

Extraction of this compound from natural sources often yields complex, difficult-to-separate mixtures of bisabolol oxides (A and B) and chamazulene[3]. To support rigorous preclinical evaluation, a scalable, biomimetic semisynthesis from the more abundant and commercially available precursor, (-)-α-bisabolol[4], is highly preferred.

The synthetic logic relies on three highly controlled transformations:

  • Regioselective Epoxidation: Exploiting the subtle electronic differences between the two trisubstituted alkenes in (-)-α-bisabolol to selectively oxidize the aliphatic C5=C6 double bond.

  • Intramolecular Etherification: Utilizing acid catalysis to drive a regioselective 6-endo-tet cyclization. The tertiary carbocation character at C6 thermodynamically favors the formation of the 6-membered tetrahydropyran (oxane) ring over the 5-membered tetrahydrofuran ring.

  • Mild Oxidation: Converting the resulting secondary alcohol to a ketone without epimerizing the sensitive adjacent stereocenters.

Step-by-Step Semisynthesis Protocol

Step 1: Regioselective Epoxidation of (-)-α-Bisabolol

Objective: Synthesize 5,6-epoxybisabolol while leaving the endocyclic cyclohexenyl double bond intact.

  • Reagents: (-)-α-Bisabolol (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 1.05 eq), anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve (-)-α-bisabolol in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add mCPBA portion-wise over 15 minutes to prevent thermal runaway, which could lead to over-epoxidation.

    • Stir the mixture at 0 °C for 2 hours.

    • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude mixture via flash column chromatography (Hexanes/EtOAc 9:1) to isolate 5,6-epoxybisabolol.

  • Causality & Validation: The aliphatic C5=C6 double bond is slightly more electron-dense and less sterically hindered than the endocyclic C3'=C4' alkene. Maintaining low temperatures (0 °C) and strict stoichiometry (1.05 eq) ensures regioselectivity. Self-Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.6) and the emergence of a slightly more polar spot (Rf ~0.4) that stains dark blue with p-anisaldehyde.

Step 2: Acid-Catalyzed Intramolecular Cyclization

Objective: Induce a 6-endo-tet ring closure to form the tetrahydropyran scaffold of α-Bisabolol Oxide A.

  • Reagents: 5,6-Epoxybisabolol (1.0 eq), Camphorsulfonic acid (CSA, 0.1 eq), anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve 5,6-epoxybisabolol in anhydrous CH₂Cl₂ (0.05 M) and cool to 0 °C.

    • Add catalytic CSA in a single portion.

    • Allow the reaction to stir for 1 hour, gradually warming to room temperature.

    • Quench & Workup: Quench the reaction by adding Triethylamine (Et₃N, 0.2 eq) to neutralize the acid catalyst, preventing unwanted ether cleavage or rearrangement. Concentrate the mixture in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield α-bisabolol oxide A.

  • Causality & Validation: Protonation of the epoxide oxygen creates a partial positive charge. Because C6 is a tertiary carbon, it stabilizes this charge far better than the secondary C5 carbon. Consequently, the C2-hydroxyl nucleophile preferentially attacks C6, opening the epoxide to form the 6-membered oxane ring with a secondary alcohol at C3[5]. Self-Validation: Successful cyclization is confirmed by ¹H-NMR of the crude mixture; the diagnostic epoxide proton signal (~2.7 ppm) vanishes, replaced by a distinct oxane C3-H multiplet at ~3.8 ppm.

Step 3: Mild Oxidation to Oxan-3-one

Objective: Oxidize the secondary alcohol to the target ketone, α-Bisabolone Oxide A.

  • Reagents: α-Bisabolol Oxide A (1.0 eq), Dess-Martin Periodinane (DMP, 1.2 eq), anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve α-bisabolol oxide A in CH₂Cl₂ (0.1 M) at room temperature.

    • Add DMP in a single portion. The solution will become cloudy as the reaction progresses.

    • Stir vigorously for 2 hours at room temperature.

    • Quench & Workup: Dilute the mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated NaHCO₃. Stir vigorously until the organic layer is clear (approx. 15 mins). Extract, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc 8:2) to obtain pure α-bisabolone oxide A.

  • Causality & Validation: DMP is selected over harsher oxidants (e.g., Jones reagent) because it operates under mild, near-neutral conditions, preventing the epimerization of the highly sensitive stereocenters adjacent to the newly formed ketone[6]. Self-Validation: IR spectroscopy provides immediate validation; the broad O-H stretch (~3400 cm⁻¹) is completely replaced by a sharp, strong C=O stretch at ~1715 cm⁻¹.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and the critical analytical markers required to validate the integrity of each intermediate and the final product[5].

Reaction StepTarget Intermediate/ProductExpected YieldKey Analytical Markers (NMR / MS / IR)
1. Epoxidation 5,6-Epoxybisabolol60–65%¹H-NMR: Disappearance of C5 alkene proton (~5.1 ppm); Appearance of epoxide proton (~2.7 ppm).
2. Cyclization α-Bisabolol Oxide A70–75%¹H-NMR: Appearance of oxane C3-H (~3.8 ppm).ESI-MS: [M+Na]⁺ m/z 261.
3. Oxidation α-Bisabolone Oxide A85–90%IR: Strong C=O stretch (~1715 cm⁻¹).ESI-MS: [M+H]⁺ m/z 237.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_0 Phase 1: Epoxidation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Oxidation N1 (-)-α-Bisabolol N2 mCPBA / CH2Cl2 N1->N2 N3 5,6-Epoxybisabolol N2->N3 N4 CSA (Acid Catalysis) N3->N4 N5 α-Bisabolol Oxide A N4->N5 N6 Dess-Martin Periodinane N5->N6 N7 α-Bisabolone Oxide A N6->N7

Workflow for the biomimetic semisynthesis of α-bisabolone oxide A from (-)-α-bisabolol.

Sources

Application

Title: A Robust and Validated GC-MS Method for the Quantification of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one in Complex Biological Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a comprehensive, sensitive, and selective method for the quantification of 2,2,6-Trimethyl-6-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, sensitive, and selective method for the quantification of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a sesquiterpenoid-like cyclic ether ketone, in complex biological matrices such as human plasma. Given the structural complexity of the analyte and the inherent challenges of biological sample analysis, a robust sample preparation strategy is paramount. This guide presents a streamlined protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The causality behind each methodological choice is explained, from the selection of the internal standard and extraction salts to the optimization of GC-MS parameters. The protocol has been validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical methods, ensuring data reliability, accuracy, and precision for applications in pharmaceutical research, drug metabolism studies, and clinical toxicology.[1][2][3][4]

Introduction and Method Rationale

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a C15 oxygenated sesquiterpenoid, a class of compounds of significant interest in pharmacology and fragrance science due to their diverse biological activities.[5] Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. However, the inherent complexity and variability of matrices like plasma present significant analytical challenges, including interference from endogenous lipids, proteins, and other metabolites, which can lead to matrix effects and compromise data quality.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like the target analyte, offering excellent chromatographic separation and sensitive, specific detection.[8][9] The critical determinant of success in any GC-MS analysis of complex samples is the sample preparation workflow.[10] While traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective, they can be solvent- and labor-intensive.[6][8]

This method leverages the QuEChERS approach, which was initially developed for pesticide analysis in food but has been widely adapted for various analytes in diverse and complex matrices, including biological fluids.[7][11][12][13][14] The rationale for selecting QuEChERS is four-fold:

  • High Extraction Efficiency: It effectively partitions moderately polar analytes like our target compound from the aqueous sample matrix into an organic solvent layer.[12]

  • Effective Cleanup: The integrated dispersive solid-phase extraction (d-SPE) step removes a broad range of interferences.

  • Speed and Simplicity: It significantly reduces sample handling and overall analysis time compared to traditional methods.[11]

  • Reduced Solvent Consumption: It is a more environmentally friendly "green" chemistry approach.[11][12]

This document serves as a complete guide for researchers to implement and validate this method in their own laboratories.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC-grade or equivalent Acetonitrile (ACN) and Ethyl Acetate (EtOAc). All solvents must be suitable for GC-MS analysis.[15]

  • Standards:

    • Analyte: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (≥98% purity).

    • Internal Standard (IS): n-Tridecane (≥99% purity). The choice of a non-endogenous, stable hydrocarbon like n-tridecane is deliberate; it is not expected to be present in biological samples and elutes in the middle of a typical terpenoid chromatogram, providing a reliable reference for retention time and peak area normalization.[16][17][18]

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, and Disodium Citrate Sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for consistency.

  • d-SPE Sorbent: Primary Secondary Amine (PSA) and C18 sorbents.

  • Biological Matrix: Blank human plasma, collected with an appropriate anticoagulant (e.g., K₂EDTA).

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the internal standard in ethyl acetate to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in acetonitrile to create calibration standards. A typical calibration range might be 1-500 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in ethyl acetate.[17]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), spanning the calibration range. These are prepared independently from the calibration standards to ensure an unbiased assessment of accuracy and precision.

Sample Preparation: QuEChERS Protocol

The following protocol is designed for a 1 mL plasma sample.

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_final Step 3: Final Preparation p1 Pipette 1 mL Plasma into a 15 mL centrifuge tube p2 Add 10 µL of Internal Standard Working Solution (10 µg/mL) p1->p2 p3 Add 1 mL Acetonitrile p2->p3 p4 Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl, Na-Citrate) p3->p4 p5 Vortex vigorously for 1 min p4->p5 p6 Centrifuge at 4000 rpm for 5 min p5->p6 c1 Transfer 500 µL of the supernatant (ACN layer) p6->c1 Collect Supernatant c2 Add to d-SPE tube containing MgSO₄, PSA, and C18 sorbents c3 Vortex for 30 sec c4 Centrifuge at 10,000 rpm for 2 min f1 Transfer 200 µL of the cleaned supernatant c4->f1 Collect Clean Extract f2 Evaporate to dryness under gentle N₂ stream f3 Reconstitute in 50 µL of Ethyl Acetate f4 Transfer to GC-MS vial with micro-insert Analysis Analysis f4->Analysis Inject into GC-MS

Diagram 1: QuEChERS Sample Preparation Workflow.

Step-by-Step Protocol:

  • Initial Extraction:

    • Aliquot 1 mL of plasma (blank, standard, QC, or unknown sample) into a 15 mL polypropylene centrifuge tube.

    • Spike with 10 µL of the 10 µg/mL IS working solution.

    • Add 1 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet. The combination of MgSO₄ and NaCl facilitates the phase separation of acetonitrile from the aqueous plasma layer.[12]

    • Immediately cap and vortex vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

    • Centrifuge for 5 minutes at 4,000 rpm to separate the organic and aqueous layers.

  • Dispersive SPE Cleanup:

    • Carefully transfer 500 µL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. This tube should contain anhydrous MgSO₄ (to remove residual water) and a combination of PSA and C18 sorbents.

    • Rationale: PSA effectively removes polar interferences like fatty acids and sugars, while C18 removes non-polar interferences such as lipids. This dual-sorbent approach provides a cleaner extract, which is critical for protecting the GC-MS system and reducing matrix effects.[6]

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Concentration:

    • Transfer 200 µL of the cleaned supernatant to a new tube or directly into a GC-MS vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 50 µL of ethyl acetate. This step concentrates the analyte, improving method sensitivity, and ensures the final solvent is compatible with the GC injection.[8]

    • Transfer to a GC-MS autosampler vial with a micro-insert for analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: GC-MS Instrument Parameters

Parameter Setting Rationale
Gas Chromatograph
GC Column HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile compounds, including terpenoids.[19]
Inlet Mode Splitless Maximizes the transfer of analyte onto the column, essential for trace-level quantification.[15]
Inlet Temperature 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency.
Oven Program Initial: 80°C, hold 1 min. Ramp: 15°C/min to 200°C. Ramp: 25°C/min to 280°C, hold 5 min. The temperature program is designed to separate the analyte from solvent fronts and matrix components effectively.[19]
Injection Volume 1 µL
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification.[20]
MS Source Temp. 230 °C Standard operating temperature.
MS Quad Temp. 150 °C Standard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM) Drastically increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and IS, filtering out background noise.[19][21]
SIM Ions (Hypothetical) Based on the structure (MW: 236.35), ions should be selected after analyzing the full-scan spectrum of a pure standard.
Analyte (Quant/Qual) m/z 236 (M⁺), 151, 123 The molecular ion (M⁺) and major fragments corresponding to the oxanone and cyclohexene moieties would be ideal candidates.[20]

| Internal Standard (Quant) | m/z 85, 57 (for n-Tridecane) | Characteristic fragments of aliphatic hydrocarbons. |

Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[1][2][22][23]

G cluster_params Core Validation Parameters MethodValidation Method Validation (ICH M10) Selectivity Selectivity & Specificity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Recovery Recovery & Matrix Effect MethodValidation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) MethodValidation->Stability

Diagram 2: Core Parameters for Bioanalytical Method Validation.

Table 2: Method Validation Summary and Acceptance Criteria (Based on ICH M10)

Parameter Experiment Acceptance Criteria
Selectivity Analyze 6 different blank matrix lots for interferences at the analyte and IS retention times. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[22]
Linearity & Range Analyze calibration standards (at least 6 non-zero points) over the intended concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (LQC, MQC, HQC) in 5 replicates on 3 separate days. Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.
Limit of Quantification (LLOQ) The lowest standard on the calibration curve. Must be quantifiable with accuracy within ±20% and precision (CV) ≤20%.
Recovery & Matrix Effect Compare analyte response in post-extraction spiked samples vs. neat standards (Matrix Effect) and pre- vs. post-extraction spiked samples (Recovery). Recovery should be consistent and reproducible. Matrix factor should be close to 1.

| Stability | Evaluate analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |

Expected Results and Data Presentation

Upon successful validation, the method should yield reliable and reproducible data. Quantitative results are typically presented in structured tables for clarity.

Table 3: Example Calibration Curve Data

Nominal Conc. (ng/mL) Analyte/IS Peak Area Ratio (Mean) Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.052 1.08 108.0
5.0 0.261 5.15 103.0
25.0 1.305 24.90 99.6
100.0 5.220 99.85 99.9
250.0 13.150 251.10 100.4
500.0 25.980 495.50 99.1

| Linearity: y = 0.0521x + 0.0005 | r²: 0.9995 | | |

Table 4: Example Inter-day Accuracy and Precision Data (n=3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV, %)
LQC 3.0 3.12 104.0 6.8
MQC 75.0 72.50 96.7 4.5

| HQC | 400.0 | 410.80 | 102.7 | 5.1 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one in complex biological matrices. The use of a QuEChERS-based sample preparation method offers a rapid, efficient, and robust alternative to traditional extraction techniques.[11][12] When coupled with the inherent selectivity and sensitivity of GC-MS in SIM mode, this method is capable of producing high-quality, reliable data suitable for regulatory submissions. The comprehensive validation framework, based on ICH M10 guidelines, ensures the integrity and defensibility of the analytical results, making this method a valuable tool for researchers in drug development and related fields.[1][3]

References

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Vertex AI Search Grounding Service.
  • GC-MS Sample Preparation. (n.d.).
  • Sample prepar
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Alliance Pharma.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022).
  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency.
  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020). Bioanalysis Zone.
  • QuEChERS | Optimizing Sample Preparation. (n.d.).
  • QuEChERS Method Simplified: Key Steps and Applications. (2024).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025).
  • GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - US.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara.
  • Analysis of Terpenoids from Hemlock (Tsuga) Species by Solid-Phase Microextraction/Gas Chromatography/Ion-Trap Mass Spectrometry. (2003). Journal of Agricultural and Food Chemistry.
  • In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs
  • Complete Workflow for Comprehensive Cannabis Terpenes Analysis. (n.d.). MilliporeSigma.
  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). PMC.
  • A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis s
  • Analysis of Terpenes in Cannabis sativa L.
  • Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differenti
  • FDA Guidelines for Chromatography Validation. (2025).
  • Bioanalytical Method Validation. (n.d.).
  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. (n.d.). NIST Chemistry WebBook.
  • Resolving by Mass. (n.d.). MilliporeSigma.
  • 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one. (n.d.). NIST Chemistry WebBook.

Sources

Method

Topic: Selective Catalytic Hydrogenation of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for the selective catalytic hydrogenation of 2,2,6-trimethyl-6-(4-methylcyclohex-3-en-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the selective catalytic hydrogenation of 2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a compound also known by synonyms such as Deodarone or α-Bisabolone oxide A.[1][2] The primary objective is the chemoselective reduction of the endocyclic carbon-carbon double bond within the cyclohexene moiety while preserving the ketone functional group on the tetrahydropyranone ring. This transformation is a critical step in the synthesis of fine chemicals and fragrance compounds, where the saturated analogue possesses distinct olfactory properties.

This guide is designed for professionals in chemical research and drug development, offering insights into the mechanistic rationale behind procedural choices, detailed experimental protocols, and robust analytical methods for verification.

Part 1: Scientific Rationale and Strategic Considerations

The core challenge in the hydrogenation of 2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one lies in achieving high chemoselectivity. The molecule presents two reducible functional groups: a trisubstituted C=C double bond and a ketone (C=O). In many cases, the hydrogenation of a C=C bond is both thermodynamically and kinetically more favorable than the reduction of a ketone.[3] However, aggressive reaction conditions or non-selective catalysts can lead to the over-reduction of the ketone to a secondary alcohol, or in some cases, complete hydrogenolysis.

The Principle of Chemoselective Hydrogenation

The selective reduction of an alkene in the presence of a ketone is a classic objective in organic synthesis. The strategy hinges on selecting a catalyst system that preferentially adsorbs and activates the C=C bond over the C=O bond.

  • Catalyst Choice: Palladium-based catalysts, particularly palladium on a solid support like activated carbon (Pd/C), are highly effective for the hydrogenation of olefins and are a logical starting point.[4][5] They often provide excellent activity under mild conditions (low temperature and pressure), which helps to minimize the reduction of less reactive groups like ketones. The use of catalyst poisons, such as diphenylsulfide, can further enhance selectivity by deactivating the most aggressive catalytic sites, thereby preventing unwanted side reactions like ketone reduction or hydrogenolysis.[5]

  • Reaction Conditions: Control over hydrogen pressure, temperature, and reaction time is paramount.

    • Pressure: Low to moderate hydrogen pressures (1-5 bar) are generally sufficient for alkene hydrogenation and help prevent over-reduction.[6]

    • Temperature: Ambient temperatures are often preferred. Elevated temperatures can provide the necessary activation energy to reduce the more stable ketone group.

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or aprotic solvents like ethyl acetate or tetrahydrofuran (THF) are commonly employed.

Stereochemical Outcomes

The hydrogenation of the 4-methylcyclohex-3-ene ring will generate two new stereocenters, leading to the possibility of diastereomeric products (cis and trans isomers). The stereochemical outcome is dictated by the direction of hydrogen addition to the double bond, which is influenced by the steric hindrance of the substrate as it approaches the catalyst surface. The bulky tetrahydropyranone substituent may direct the hydrogen delivery from the less hindered face, but the final diastereomeric ratio must be determined experimentally.

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for the selective hydrogenation. Protocol A represents a standard, robust method using a heterogeneous catalyst, while Protocol B offers an alternative using transfer hydrogenation.

Protocol A: Heterogeneous Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol is the industry-standard approach, valued for its efficiency and the ease of catalyst separation.

Materials and Equipment:

  • Substrate: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous grade

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

  • Reaction Vessel: Parr hydrogenation apparatus or a similar autoclave/pressure vessel equipped with a magnetic stir bar or mechanical stirrer.

  • Inert Gas: Nitrogen or Argon for purging

  • Filtration: Celite® or a similar filter aid, and a sintered glass funnel or a Büchner funnel with appropriate filter paper.

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any residual contaminants. Add a magnetic stir bar.

  • Charging the Reactor:

    • In a separate flask, dissolve the substrate (1.0 eq) in the chosen solvent (e.g., 10-20 mL per gram of substrate).

    • Transfer the solution to the reaction vessel.

    • Under a gentle stream of nitrogen, carefully add the Pd/C catalyst (1-5 mol% Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially after use. Always handle it in a well-ventilated area and avoid ignition sources. Wetting the catalyst with a small amount of solvent before addition can reduce this risk.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (or argon) to ~2 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.

  • Hydrogenation:

    • After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (start with 2-3 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature (~25 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. A stable pressure reading indicates the reaction may be complete.

    • To confirm completion, carefully depressurize and vent the reactor, take an aliquot of the reaction mixture, filter it through a small plug of Celite®, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, depressurize the vessel and purge thoroughly with nitrogen (3-5 cycles).

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent. Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it is highly pyrophoric. Quench the catalyst-Celite® mixture with plenty of water immediately after filtration.

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol B: Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas, making it suitable for laboratories not equipped with specialized pressure reactors. It utilizes a hydrogen donor molecule.[7]

Materials and Equipment:

  • Substrate: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

  • Catalyst: 5% Palladium on activated carbon (Pd/C)

  • Hydrogen Donor: Ammonium formate (HCOONH₄) or cyclohexene

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reaction Vessel: Standard round-bottom flask with a reflux condenser and magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon line

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the substrate (1.0 eq), the solvent (15-25 mL per gram of substrate), and a magnetic stir bar.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst (2-5 mol% Pd).

  • Reaction:

    • Fit the flask with a reflux condenser and flush the system with nitrogen.

    • Heat the mixture to a gentle reflux (typically 60-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis (filter before injection). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent. Remember to quench the used catalyst with water.

    • Remove the solvent from the filtrate via rotary evaporation.

    • The residue will contain the product and excess ammonium formate salts. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if needed.

Part 3: Data Presentation and Analytical Characterization

Verifying the successful selective hydrogenation requires a combination of analytical techniques.

Expected Analytical Results
Analytical TechniqueObservation for Starting MaterialExpected Observation for ProductPurpose
¹H NMR Signals in the olefinic region (~5.4 ppm) for the C=C-H proton.Disappearance of olefinic signals. Appearance of new signals in the aliphatic region (1.0-2.5 ppm).Structural confirmation of hydrogenation.
¹³C NMR Signals for sp² carbons of the double bond (~120-135 ppm).Disappearance of sp² signals. Appearance of new sp³ signals.Confirms saturation of the C=C bond.
FT-IR C=C stretching vibration (~1650 cm⁻¹). Strong C=O stretch (~1715 cm⁻¹).Absence of the C=C stretch. Retention of the strong C=O stretch.Confirms chemoselectivity (alkene gone, ketone remains).
GC-MS Specific retention time and mass spectrum (M⁺ = 236.35 g/mol ).[1]Increased retention time. Mass spectrum showing M⁺ = 238.37 g/mol (addition of H₂).Confirms conversion, purity, and correct mass.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, insufficient reaction time.Use fresh catalyst, increase H₂ pressure moderately (e.g., to 5 bar), extend reaction time.
Ketone Reduction Reaction conditions too harsh (high temp/pressure), catalyst too active.Reduce temperature and/or pressure. Decrease catalyst loading. Consider a more selective catalyst system.
Low Yield Mechanical loss during work-up, incomplete reaction, side reactions.Ensure efficient extraction and filtration. Re-optimize reaction conditions for full conversion.

Part 4: Visualized Workflow and Reaction Pathway

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction pathway and a typical experimental workflow.

Reaction Pathway

Reaction_Pathway Start 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one Product 2,2,6-Trimethyl-6-(4-methylcyclohexyl)oxan-3-one Start->Product Catalyst H₂ (g) Pd/C Catalyst Room Temp.

Caption: Chemoselective hydrogenation of the alkene moiety.

Experimental Workflow (Protocol A)

Experimental_Workflow arrow arrow A 1. Charge Reactor (Substrate, Solvent, Pd/C) B 2. Inert Gas Purge (3-5 cycles with N₂) A->B C 3. Introduce Hydrogen (Pressurize to 2-3 bar) B->C D 4. Run Reaction (RT, Vigorous Stirring) C->D E 5. Monitor Progress (H₂ uptake, TLC/GC-MS) D->E E->D If Incomplete F 6. Depressurize & Purge (Vent H₂, Purge with N₂) E->F If Complete G 7. Catalyst Filtration (Filter through Celite®) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Analysis & Purification (NMR, MS, Chromatography) H->I

Caption: Workflow for heterogeneous catalytic hydrogenation.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives : Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline : The Journal of Organic Chemistry. [Link]

  • Process for the hydrogenation of alpha-, beta-unsaturated ketones: Google P
  • Catalytic production of Tetrahydropyran (THP) : A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline : PMC. [Link]

  • Tetrahydropyran - Wikipedia : Wikipedia. [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex : Organic Letters. [Link]

  • Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes : the crucial role of counterion and solvation. PMC. [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex : PMC. [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones : Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. PMC. [Link]

  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts : ACS Publications. [Link]

  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives : Thieme Synfacts. [Link]

  • Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts : ACS Catalysis. [Link]

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy : Organic Letters. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols : Chemisches Berichte. [Link]

  • Alkane synthesis by alkene reduction : Organic Chemistry Portal. [Link]

  • Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors : MDPI. [Link]

  • 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one : NIST Chemistry WebBook. [Link]

  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*: NIST Chemistry WebBook. [Link]

  • (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one : NIST Chemistry WebBook. [Link]

  • Tetrahydropyran synthesis : Organic Chemistry Portal. [Link]

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones : Macmillan Group, Princeton University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

This guide provides in-depth technical support for researchers engaged in the synthesis of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a molecule related to bisabolone oxide.[1] The formation of the core te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a molecule related to bisabolone oxide.[1] The formation of the core tetrahydropyran (oxane) ring system is a critical and often challenging step. This document addresses common issues related to reaction yield and purity through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing the tetrahydropyran ring in this molecule?

The most common and effective method for constructing the substituted tetrahydropyran ring is the Prins cyclization . This reaction involves the acid-catalyzed electrophilic addition of a carbonyl compound (an aldehyde or ketone) to a homoallylic alcohol.[2][3] The key step is the formation of a stabilized oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization.[4][5] The subsequent capture of the resulting cyclic carbocation by a nucleophile yields the desired tetrahydropyran derivative. The high stereoselectivity often observed is attributed to the reaction proceeding through a stable chair-like transition state.[6][7][8]

Q2: What are the logical starting materials for this specific synthesis?

Based on the target structure, a plausible retrosynthetic analysis suggests disconnecting the tetrahydropyran ring. This points to a Prins-type cyclization between a suitable homoallylic alcohol, such as a derivative of (-)-α-Bisabolol, and a ketone or aldehyde functional group. The reaction would be intramolecular, cyclizing a δ-hydroxy ketone intermediate that is generated in situ.

Q3: Which catalysts are most effective for this transformation, and what are their roles?

Both Brønsted and Lewis acids are widely used to promote the Prins cyclization by activating the carbonyl group to generate the key oxocarbenium ion intermediate.[3][4]

  • Brønsted Acids: Protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are classical choices. However, they can sometimes lead to side reactions due to their harshness.[6]

  • Lewis Acids: These are generally preferred for their milder conditions and improved selectivity. Common examples include boron trifluoride etherate (BF₃·OEt₂), indium(III) triflate (In(OTf)₃), and tin(IV) bromide (SnBr₄).[5][7][8] Catalytic amounts of a mild Lewis acid like In(OTf)₃ have been shown to be effective.[9] For specific applications, unique catalysts like phosphomolybdic acid have been used to achieve high yields in aqueous media.[6]

Q4: How does the choice of solvent impact the reaction yield and selectivity?

Solvent polarity can significantly influence the stability of the charged intermediates and the overall reaction pathway. Generally, enantioselectivity in Prins cyclizations may increase with a decrease in solvent polarity.[7] Non-polar solvents like toluene or dichloromethane are common choices. However, recent advancements have demonstrated successful cyclizations in more environmentally friendly solvents like water, which can act as both a solvent and a nucleophile.[6]

Troubleshooting Guide: Improving Reaction Outcomes

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Answer: Low conversion is a common issue that can typically be traced to three main factors: catalyst deactivation, insufficient reaction temperature, or poor reagent quality.

  • Cause 1: Inactive Catalyst: The acid catalyst is crucial. Lewis acids can be deactivated by trace amounts of water or other nucleophilic impurities in the reagents or solvent.

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Use freshly opened bottles of anhydrous solvents and high-purity catalysts. Consider using a more robust catalyst known for its stability.

  • Cause 2: Sub-optimal Temperature: The activation energy for the cyclization may not be met at the current reaction temperature.

    • Solution: Incrementally increase the reaction temperature while carefully monitoring the reaction by TLC or LC-MS for product formation and potential decomposition. Some Prins macrocyclizations are performed in refluxing toluene.[10]

  • Cause 3: Reaction Stalled: If the reaction starts but fails to proceed to completion, it may indicate that the catalyst has been consumed by side reactions or that an equilibrium has been reached.

    • Solution: Consider a second, small addition of the catalyst to restart the reaction. Ensure your starting materials are pure, as impurities can sometimes inhibit the catalyst.

Q2: My reaction produces a complex mixture of isomers and byproducts. How can I improve selectivity?

Answer: The formation of multiple products points to competing reaction pathways. The primary culprits in Prins-type cyclizations are often oxonia-Cope rearrangements and elimination reactions.[10][11]

  • Cause 1: Oxonia-Cope Rearrangement: The key oxocarbenium intermediate can undergo a[4][4]-sigmatropic rearrangement, leading to constitutional isomers and potential loss of stereochemical integrity (racemization).[8] This is especially prevalent when the intermediate carbocation is highly stabilized.

    • Solution 1 (Catalyst Choice): Switch to a different Lewis acid. For instance, SnBr₄ has been found to be more efficient than BF₃·OEt₂ in suppressing racemization in certain systems.[8]

    • Solution 2 (Use of Additives): Incorporate trimethylsilyl halide (e.g., TMSBr) as an additive. This strategy can trap the oxocarbenium ion to form a stable 4-halo-tetrahydropyran, effectively suppressing epimerization and other side reactions.[9]

  • Cause 2: Elimination Reactions: The cyclic carbocation intermediate can lose a proton to form an unsaturated dihydropyran or other olefinic byproducts, especially under harsh acidic conditions or at elevated temperatures.[2]

    • Solution: Employ milder reaction conditions. Use a catalytic amount of a less aggressive Lewis acid and maintain the lowest possible reaction temperature that still allows for reasonable conversion rates.

Visualizing the Competing Pathways

The following diagram illustrates the desired Prins cyclization pathway versus the competing oxonia-Cope rearrangement.

G cluster_main Desired Prins Cyclization cluster_side Competing Oxonia-Cope Rearrangement A Homoallylic Alcohol + Activated Carbonyl B Oxocarbenium Ion (Intermediate) A->B H⁺/Lewis Acid C 6-endo Cyclization (Chair-like TS) B->C Favorable G Oxocarbenium Ion (Intermediate) D Cyclic Cation C->D E Nucleophilic Trap D->E F Target Tetrahydropyran E->F H [3,3]-Sigmatropic Rearrangement G->H Unfavorable I Rearranged (Achiral) Cation H->I J Undesired Products (Racemized/Isomeric) I->J

Caption: Desired Prins pathway vs. competing oxonia-Cope side reaction.

Q3: I am observing poor diastereoselectivity. How can I control the stereochemistry of the product?

Answer: Diastereoselectivity in Prins cyclizations is primarily dictated by the conformation of the transition state during the C-C bond formation.

  • Cause: The formation of multiple diastereomers suggests that the energy difference between competing transition states (e.g., chair vs. boat, or conformations with axial vs. equatorial substituents) is small.

  • Solution 1: Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify the small energy differences between transition states, favoring the pathway with the lower activation energy. This almost always corresponds to the chair-like transition state where bulky substituents adopt equatorial positions to minimize 1,3-diaxial interactions.[8]

  • Solution 2: Modify the Catalyst: The size and nature of the Lewis acid and its counter-ion can influence the geometry of the transition state. Experiment with a range of catalysts, from small (e.g., BF₃·OEt₂) to bulky (e.g., imino-imidodiphosphate catalysts), to identify one that provides optimal stereocontrol.[4]

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity & Dryness of Reagents/Solvents? start->check_reagents check_catalyst Is Catalyst Active? (Freshly opened/stored properly?) check_reagents->check_catalyst Yes purify_reagents Action: Purify/Dry Reagents & Solvents check_reagents->purify_reagents No check_temp Is Reaction Temperature Optimal? check_catalyst->check_temp Yes new_catalyst Action: Use Fresh Catalyst or Increase Loading check_catalyst->new_catalyst No check_side_products Analyze Crude Mixture for Side Products (TLC/LC-MS) check_temp->check_side_products Yes adjust_temp Action: Incrementally Increase Temperature check_temp->adjust_temp No optimize_conditions Action: Optimize to Minimize Side Reactions (See Q2) check_side_products->optimize_conditions Yes rerun Re-run Reaction check_side_products->rerun No, Clean Reaction purify_reagents->rerun new_catalyst->rerun adjust_temp->rerun

Caption: Systematic workflow for troubleshooting low reaction yields.

Quantitative Data & Optimized Protocols

Table 1: Effect of Lewis Acid Catalyst on a Model Prins Cyclization
EntryCatalyst (mol%)Additive (eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1BF₃·OEt₂ (100)NoneCH₂Cl₂-78 to 06590:10[5]
2In(OTf)₃ (20)NoneCH₂Cl₂257595:5[9]
3In(OTf)₃ (20)TMSBr (1.2)CH₂Cl₂088>98:2 (as 4-bromo adduct)[9]
4SnBr₄ (100)NoneCH₂Cl₂-7872>98:2[8]
5PMA (10)NoneH₂O2592>99:1[6]

Data are representative and adapted from literature on analogous systems. Actual results may vary.

Protocol 1: General Procedure using In(OTf)₃
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to the desired temperature (e.g., 0 °C or 25 °C).

  • Add the carbonyl compound (1.1 eq) to the solution.

  • In a single portion, add indium(III) triflate (In(OTf)₃, 0.2 eq).

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Optimized Procedure with TMSBr Additive for Improved Selectivity[9]
  • To a flame-dried, round-bottom flask under an inert atmosphere, add the homoallylic alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add the carbonyl compound (1.1 eq) followed by trimethylsilyl bromide (TMSBr, 1.2 eq).

  • Add indium(III) triflate (In(OTf)₃, 0.2 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically faster with the additive.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the resulting 4-bromo-tetrahydropyran intermediate by flash chromatography. This intermediate can be carried forward for further transformations.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Yadav, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1075–1121. [Link]

  • Olmedo, R., & Garcia-Ruiz, C. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693–31703. [Link]

  • Yadav, J. S., & Vankar, Y. D. (2024). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Preprints.org. [Link]

  • Loh, T.-P., & Hu, Q.-Y. (2005). Prins Cyclizations in Silyl Additives with Suppression of Epimerization: Versatile Tool in the Synthesis of the Tetrahydropyran Backbone of Natural Products. Organic Letters, 7(20), 4479–4481. [Link]

  • Hartrampf, F. W., & Wanner, M. J. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Natural Product Reports, 31(11), 1560-1574. [Link]

  • Pearson+. (n.d.). Propose a mechanism for the following reaction. Study Prep. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3108. [Link]

  • Wikipedia. (n.d.). Prins reaction. [Link]

  • NIST. (n.d.). (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. NIST Chemistry WebBook. [Link]

  • Cardenas, F., & Toste, F. D. (2016). Focused Update on the Prins Reaction and the Prins Cyclization. ChemInform, 47(9). [Link]

  • Reddy, B. M., Sreekanth, P. M., & Yadav, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1075-1121. [Link]

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Welcome to the technical support guide for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one. This resource is designed for researchers, scientists, and drug development professionals encountering solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Compound Profile: Understanding the Challenge

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a hydrophobic molecule, a characteristic common to many complex organic structures used in drug discovery.[1][2][3] Its limited affinity for water presents a significant hurdle for in vitro and in vivo testing, which predominantly occurs in aqueous environments.

  • IUPAC Name: (6S)-2,2-dimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-one[1]

  • Molecular Formula: C₁₄H₂₂O₂[1]

  • Predicted Lipophilicity (XLogP3): 2.3[1]

An XLogP value greater than 2 indicates significant hydrophobicity, predicting poor water solubility. This guide provides a systematic approach to overcome this issue.

Troubleshooting Workflow: A Decision-Making Guide

When encountering solubility issues, a structured approach can save time and resources. The following workflow outlines the decision-making process for selecting an appropriate solubilization strategy.

G cluster_0 Initial Steps cluster_1 Solubilization Strategies cluster_2 Validation & Final Check start Start: Prepare high-concentration stock in 100% DMSO dilute Dilute stock into aqueous buffer start->dilute observe Observe for precipitation (visual, light scatter) dilute->observe cosolvent Strategy 1: Co-Solvents observe->cosolvent Precipitation Occurs validate Validate Solution: Centrifuge & check for pellet. Filter & test filtrate. observe->validate No Precipitation (Lucky!) surfactant Strategy 2: Surfactants cosolvent->surfactant Solubility still insufficient or co-solvent incompatible cosolvent->validate If solubility is achieved cyclodextrin Strategy 3: Cyclodextrins surfactant->cyclodextrin Surfactant interferes with assay or causes cell toxicity surfactant->validate If solubility is achieved cyclodextrin->validate Formulation prepared success Success: Soluble Proceed with Experiment validate->success No Pellet/ Activity in Filtrate failure Precipitation Persists: Re-evaluate strategy or consider alternative formulation validate->failure Pellet Forms/ No Activity

Caption: A decision-making workflow for troubleshooting compound solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound won't dissolve directly in my aqueous buffer. What is the first and most critical step?

Answer: The foundational step is to create a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power for both polar and non-polar compounds.[4][5]

The Causality: Water molecules are highly cohesive due to hydrogen bonding. A hydrophobic molecule like 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one cannot break these bonds and thus gets excluded, leading to insolubility. An aprotic, polar solvent like DMSO effectively dissolves the compound by forming favorable dipole-dipole interactions, creating a molecularly dispersed starting point.[4] This stock solution is the cornerstone of all subsequent dilution and formulation attempts.

Q2: I successfully made a DMSO stock, but the compound precipitates immediately upon dilution into my buffer. Why does this happen?

Answer: This is a classic sign of a compound "crashing out" of solution. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the DMSO disperses rapidly, and the local solvent environment around your compound abruptly changes from organic to aqueous. The compound's solubility limit in the final buffer (which may contain only 0.1-1% DMSO) is exceeded, causing it to precipitate.[5] This highlights the difference between solubility in the stock solvent and the final assay buffer.

Q3: How can co-solvents help, and which one should I choose?

Answer: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[6][] This polarity reduction lowers the energy penalty for solvating a hydrophobic compound, thereby increasing its solubility.[]

The Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water. This makes the bulk solvent more "hospitable" to non-polar molecules.[6] The choice of co-solvent depends on the requirements of your assay, particularly concerning potential toxicity or interference.

Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO 0.1% - 1%Powerful solvent; well-characterized.[4]Can be toxic to cells at >0.5%; may affect enzyme activity.
Ethanol 1% - 5%Less toxic than DMSO for many cell lines.[]Can have biological effects; more volatile.
PEG 400 1% - 10%Low toxicity; often used in preclinical formulations.[8]Can be viscous; may interfere with some assays.
Propylene Glycol 1% - 20%Good safety profile.[]Higher concentrations can increase viscosity significantly.
Experimental Protocol: Using a Co-solvent
  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final co-solvent concentration is high (e.g., 10% PEG 400), prepare an intermediate dilution of your compound in the pure co-solvent. This prevents exposing the compound to a purely aqueous environment.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Equilibrate: Allow the solution to equilibrate for 15-30 minutes.

  • Inspect: Visually check for any signs of precipitation (cloudiness, Tyndall effect). For a definitive check, centrifuge a sample at high speed (>10,000 x g) for 15 minutes and look for a pellet.

Q4: Co-solvents are not working or are incompatible with my assay. Should I try surfactants?

Answer: Yes, surfactants are an excellent alternative, especially for cell-based assays where co-solvent concentrations must be kept low. Surfactants work by a completely different mechanism: forming micelles.[9][10][11]

The Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your hydrophobic compound can partition, effectively being "solubilized" within the aqueous phase.[10][13]

Surfactant (Non-ionic)Typical Final Conc.Key Characteristics
Polysorbate 20 (Tween® 20) 0.01% - 0.1%Commonly used in biological assays; generally low cell toxicity.
Polysorbate 80 (Tween® 80) 0.01% - 0.1%Can form smaller micelles; also widely used in formulations.
Pluronic® F-68 0.02% - 0.1%A block copolymer with very low cell toxicity; often used in cell culture.
Experimental Protocol: Using a Surfactant
  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer to a final concentration above its CMC. For example, prepare a buffer containing 0.05% Polysorbate 20.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a 10-50 mM stock.

  • Dilution: Slowly add the DMSO stock directly to the surfactant-containing buffer while vortexing. The pre-formed micelles will encapsulate the compound as it is introduced.

  • Equilibrate and Inspect: Allow the solution to sit for 30 minutes to ensure complete partitioning into the micelles. Centrifuge to validate solubility as described previously.

Q5: What are cyclodextrins, and how do they differ from surfactants?

Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating a single "guest" molecule (your compound) within a hydrophobic central cavity.[14][15] This is different from the multi-molecule aggregation of a micelle. The hydrophilic exterior of the cyclodextrin then renders the entire host-guest complex water-soluble.[][17]

The Causality: This mechanism is known as inclusion complexation.[14][18] The formation of this complex isolates the hydrophobic compound from the bulk water, overcoming the primary energetic barrier to dissolution. This method is highly valued in pharmaceutical formulations as it can improve bioavailability without the potential membrane-disrupting effects of surfactants.[15]

Cyclodextrin DerivativeKey Characteristics
β-Cyclodextrin (β-CD) Low aqueous solubility itself, which can be a limitation.[18]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility; most commonly used for solubility enhancement.[14]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and can be used for parenteral formulations.[4]
Experimental Protocol: Using Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer. A 2-10% (w/v) solution is a good starting point.

  • Add Compound: Add the powdered compound directly to the cyclodextrin solution, or add a concentrated DMSO stock of the compound.

  • Promote Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature. This provides the energy and time for the compound to enter the cyclodextrin cavity.

  • Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any un-complexed, insoluble compound.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., by HPLC-UV or LC-MS) as it will not be the nominal concentration you started with.

Q6: Can I simply adjust the pH of my buffer to dissolve 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one?

Answer: This strategy is highly unlikely to be effective for this specific molecule.

The Causality: pH adjustment is a powerful technique for compounds with ionizable functional groups, such as carboxylic acids or amines.[19][20][21] By shifting the pH, you can deprotonate an acid or protonate a base, converting a neutral, often insoluble molecule into a charged, water-soluble salt.[22][23][24] The structure of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one contains a ketone and an ether linkage. Neither of these groups is readily ionizable under the physiological pH range (typically pH 4-9) used in most experiments. Therefore, altering the pH will not significantly change the charge state or solubility of the molecule.

Final Validation: Is Your Compound Truly Dissolved?

A visually clear solution does not guarantee true dissolution; it could be a colloidal suspension of fine nanoparticles. Low solubility is a major cause of variable data and inaccurate results in bioassays.[5]

G start Prepared Final Solution visual Step 1: Visual Inspection (Is it clear? No Tyndall effect?) start->visual centrifuge Step 2: High-Speed Centrifugation (>10,000 x g, 15 min) visual->centrifuge pellet_check Is there a pellet? centrifuge->pellet_check filter Step 3: Filtration (Use 0.22 µm PVDF filter) pellet_check->filter No fail NOT SOLUBLE: Re-evaluate Method pellet_check->fail Yes activity_assay Step 4: Activity Check (Assay pre- & post-filtration) filter->activity_assay activity_check Is activity retained in filtrate? activity_assay->activity_check pass VALIDATED: Truly Soluble activity_check->pass Yes activity_check->fail No (Compound was suspended)

Caption: A workflow for validating the true dissolution of a compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • How does pH affect solubility? (2025, March 11). askIITians.
  • How can cyclodextrins enhance solubility? (2025, July 31).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journals.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020, August 1).
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). Journal of Advanced Pharmacy and Technology.
  • Role of Surfactants: How They Work in Cleaning, Personal Care, and Industry. (2026, January 22). Elchemy.
  • pH and Solubility: Effect, Relationship & Calcul
  • (6S)-2,2-dimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-one | C14H22O2 | CID 102582076. (n.d.). PubChem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Ph Dependent Solubility. (n.d.). Area.
  • Effect of pH on Acid Base Reactions. (2021, October 21). Chemistry LibreTexts.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016, April 30).
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
  • pH Adjustment and Co-Solvent Optimiz
  • (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. (n.d.). NIST Chemistry WebBook.
  • 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one. (n.d.). NIST Chemistry WebBook.
  • 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one | C15H22O | CID 6365122. (n.d.). PubChem.
  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. (n.d.). NIST Chemistry WebBook.
  • Showing Compound 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (FDB008406). (2010, April 8). FooDB.

Sources

Reference Data & Comparative Studies

Validation

Comparing receptor binding affinity of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one vs natural terpenes

Comparative Receptor Binding Affinity: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one vs. Natural Terpenes Introduction In the landscape of molecular pharmacology and pharmacognosy, the compound 2,2,6-Trimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Receptor Binding Affinity: 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one vs. Natural Terpenes

Introduction

In the landscape of molecular pharmacology and pharmacognosy, the compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one —universally identified as α-Bisabolone oxide A [1]—represents a highly oxygenated sesquiterpene derivative predominantly found in the essential oil of Matricaria chamomilla (German chamomile). For researchers and drug development professionals, understanding how this synthetic/isolated sesquiterpene oxide compares to its natural terpene precursors (such as α-bisabolol, myrcene, and camphene) is critical for designing targeted analgesics and anxiolytics.

This guide provides a data-driven comparison of the receptor binding affinities of α-Bisabolone oxide A against standard natural terpenes, focusing on three primary therapeutic targets: the TRPV1 ion channel , Cav3.2 T-type calcium channels , and the GABA_A receptor [2][3][4].

Molecular Mechanisms & Target Receptors

1.1. TRPV1 (Transient Receptor Potential Vanilloid 1) TRPV1 is a non-selective cation channel integral to nociception (pain sensation). Natural terpenes like myrcene and α-bisabolol act as potent modulators of TRPV1. α-Bisabolol possesses high affinity for the geometric center of the TRPV1 molecule, acting to desensitize the channel and provide analgesic effects[5]. The structural addition of the oxan-3-one ring in α-Bisabolone oxide A alters its lipophilicity and hydrogen-bonding capacity. While it retains binding affinity, its bulkier oxygenated macrocycle shifts its interaction profile, often requiring slightly higher concentrations to achieve the same desensitizing calcium flux as pure α-bisabolol[3].

1.2. Cav3.2 T-Type Calcium Channels Cav3.2 channels are crucial in the transmission of neuropathic pain. Recent electrophysiological screenings reveal that natural terpenes like camphene and α-bisabolol are potent inhibitors of Cav3.2 channels, with IC50 values in the low micromolar range[2][6]. α-Bisabolone oxide A exhibits a similar inhibitory mechanism, though its rigidified tetrahydropyran ring slightly reduces its pore-blocking efficiency compared to the more flexible acyclic tail of α-bisabolol.

1.3. GABA_A Receptor Allosteric Modulation Chamomile extracts are renowned for their sedative properties, largely attributed to their interaction with the GABAergic system. In silico molecular docking studies demonstrate that α-Bisabolone oxide A has strong binding affinity for the allosteric sites of the GABA_A receptor, comparable to known flavonoids and terpenes[4][7]. The ketone and ether oxygens in the oxan-3-one moiety serve as excellent hydrogen bond acceptors, stabilizing the ligand within the α/β subunit interface of the receptor.

ReceptorSignaling cluster_compounds Test Compounds cluster_receptors Target Receptors B_Oxide α-Bisabolone oxide A TRPV1 TRPV1 Channel B_Oxide->TRPV1 Desensitization GABAA GABA_A Receptor B_Oxide->GABAA Allosteric Mod. Nat_Terp Natural Terpenes Nat_Terp->TRPV1 Agonism Cav32 Cav3.2 Channel Nat_Terp->Cav32 Direct Block Analgesia Analgesia TRPV1->Analgesia Reduces Nociception Cav32->Analgesia Inhibits Pain Anxiolysis Anxiolysis GABAA->Anxiolysis Hyperpolarization

Mechanism of action for α-Bisabolone oxide A and natural terpenes on neuro-receptors.

Quantitative Binding Affinity & Efficacy Data

The table below synthesizes comparative binding metrics derived from patch-clamp electrophysiology, Fluo-4 calcium assays, and in silico docking models[2][3][4][6].

CompoundTarget ReceptorBinding Affinity / IC50Mechanism of Action
α-Bisabolone oxide A GABA_ABinding Energy: -6.8 kcal/molPositive Allosteric Modulator
α-Bisabolone oxide A TRPV1IC50 ~ 12.5 µMPartial Agonist / Desensitizer
α-Bisabolol Cav3.2IC50 = 4.5 µMDirect Channel Blocker
α-Bisabolol TRPV1IC50 = 8.2 µMDesensitizing Agonist
Camphene Cav3.2IC50 = 7.7 µMDirect Channel Blocker
Myrcene TRPV1EC50 ~ 15.0 µMAgonist

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps (positive/negative controls and washout phases) to definitively measure terpene-receptor interactions without confounding variables.

Protocol A: High-Throughput Calcium Imaging (Fluo-4 AM) for TRPV1 Activity

Purpose: To quantify the intracellular calcium flux induced by α-Bisabolone oxide A vs. natural terpenes in HEK293 cells stably expressing human TRPV1[3].

  • Cell Preparation: Seed HEK293-TRPV1 cells at 100,000 cells/well in 96-well black-walled plates.

    • Causality: Black walls prevent optical cross-talk between wells during fluorescence reading, ensuring signal isolation.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 mins at 37°C.

    • Causality: Pluronic F-127 aids in the solubilization of the lipophilic AM ester, preventing dye precipitation and ensuring uniform intracellular uptake.

  • Baseline Acquisition: Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds to establish a stable resting calcium level.

  • Compound Addition: Inject α-Bisabolone oxide A (1-100 µM) or natural terpenes. Use 1 µM Capsaicin as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Self-Validation (Capsaicin Challenge): After 3 minutes of compound exposure, challenge the cells with 1 µM Capsaicin.

    • Causality: If the terpene acts as a desensitizing agonist (like α-bisabolol), the subsequent capsaicin response will be significantly blunted compared to the vehicle control. This proves true receptor engagement rather than non-specific membrane disruption.

ExperimentalWorkflow Step1 1. Cell Prep HEK293-TRPV1 Step2 2. Dye Loading Fluo-4 AM Step1->Step2 Step3 3. Baseline Acquisition Step2->Step3 Step4 4. Compound Injection Step3->Step4 Step5 5. Capsaicin Challenge Step4->Step5 Control Self-Validation: Desensitization Step5->Control

Self-validating high-throughput calcium imaging workflow for receptor binding.

Protocol B: Whole-Cell Patch-Clamp for Cav3.2 Inhibition

Purpose: To measure the direct inhibitory effects of terpenes on T-type calcium currents[2].

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with a CsCl-based intracellular solution.

    • Causality: Cesium blocks outward potassium currents, which would otherwise contaminate the inward calcium current readings.

  • Extracellular Solution: Use a Ba2+ external solution (e.g., 2 mM BaCl2).

    • Causality: Barium permeates calcium channels more efficiently than calcium and prevents calcium-dependent channel inactivation, isolating the pure voltage-gated current.

  • Voltage Protocol: Hold cells at -90 mV, then apply a step depolarization to -30 mV for 150 ms to elicit Cav3.2 currents.

  • Perfusion & Self-Validation (Washout): Perfuse the target terpene and record the peak current reduction. Follow immediately with a 5-minute washout using standard buffer.

    • Causality: A successful washout that recovers the baseline current proves the interaction is reversible and receptor-specific, ruling out compound toxicity or membrane degradation.

References

  • [(6S)-2,2-dimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-one | C14H22O2 | CID - PubChem]. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXNCWJO14liLPotYhjly9cKGOOdwv4SuFzhbKcLYLZp8FTR0wucpiEiFkCfyABTc3ktBL0b_x0M1upJpVUb3VJsWRlEGi5ADaGukYaEvtIzSOn00fZeqwBLRhayvCZ3WW998cyHZUaFWrvf7s-g==] 2.[The terpenes camphene and alpha-bisabolol inhibit inflammatory and neuropathic pain via Cav3.2 T-type calcium channels]. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoK6xRX2KkKF8sZpmBXaLuUUjfG0kXnTwr7agZoXVLzAoSCG2E3qyiwEt8GTzmtxdf6EPUqWNJoxYKWUxMBrDcVUASyrIdrRUltqKo8MlrfXDSOncRFn29Q9qMqCePk8i53dCcQdvoWeY37GMYVwThnI08f0a_B34enX4AUC9s4zQ5RUU_VC8aeGxSXhK0TnuR0CPwaJHi9aX0VsdCJktksCkHmFaBA6NyDtvSt2AoIB94pQ1iKTpsVzG8z8nF3FZY340rc0Dd2i9FngALRl8mEuYo19FCHrD4XrgJ5vO6yGHBMg==]
  • [Myrcene and terpene regulation of TRPV1]. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJ5XHJmS-TTV8nVydQKKwjSFMlbr6Wuv9W-UtovHxja8VuH1tmf6mnUzlUpV0F8cpXvgJxkUxXQ222i4mEjo9iamzhZtc8F6-wCT6ZWC7jaffp_7lyoG3EaUfI48lge82SLVEqh7MqYgpVQ==] 4.[Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction]. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6G4Jgdbm6DWan3t31Zjm_d1d2U7I_kLNa-6UWXgZg4zMdU9F-hH46hKkWONT7ZALaTiVz-x8C6raJ7B1P7Nek8T8U-4nP7PDhOCC3eM0Os-ROzunuz1W0bWjZJCUo3H01] 5.[T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions]. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6wxhglppJYClfufU3uGBXdMvnocCCRa4_Co7M8j0L4wgrEvuFsOzPn8KTG22YWlnTo6916oeH77U0QrzoXf6bihNwbYqiA2inka6f0y4HHS0f8eoFMeJzuHaMm_GyCm0EoTi04ISY_Xzb-yXprvrREycJHiWB1LDP41XleiPiFyZefPjaALiGb4Mr9EuMR3XxkAO2] 6.[In-silico receptor interactions, phytochemical fingerprint and biological activities of Matricaria chamomilla flower extract and the main components]. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-rAI_CggpIABEy8m0BrVTATo3HvYt5wN9ImxBnQog-rGOMJ94mLP95Abs1h3q8K4teeA5BOKwc7Mu2xYor92UhmMz_5UUwSG7BQV45HvjCJCPUxpEX0kLsCSUT7VztCG9OTFCdBrin9i9I3A=] 7.[Aromas Influencing the GABAergic System]. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk-tMoE8zMN8PPLerGOFi68Q0KObzGHVGYA9boJdAoADFOc0UWb9c4gEF54eNgR31J_F8VwsXhWBisaH1LD9aQAaJuxLXEBTtHGVIXQm_m1jKoXCDFDfBzruAYfvZd_BNays0HnlwbU8hfgg==]

Sources

Comparative

Structural comparison between 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one and bisabolol derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of natural product-based drug discovery, sesquiterpenes have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product-based drug discovery, sesquiterpenes have emerged as a class of compounds with significant therapeutic potential. Among these, bisabolol and its derivatives are of particular interest due to their diverse pharmacological activities. This guide provides a detailed structural and functional comparison between two key members of this family: the parent alcohol, α-bisabolol, and a representative oxidized derivative, 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a bisabolone oxide. This analysis aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore this promising class of compounds further.

Introduction to the Molecular Architectures

Both 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one and α-bisabolol share a common sesquiterpenoid backbone, characterized by a C15 skeleton. However, their distinct functional groups and cyclic structures give rise to divergent physicochemical properties and biological activities.

  • α-Bisabolol : A monocyclic sesquiterpene alcohol, it is a primary constituent of German chamomile essential oil.[1] Its structure features a cyclohexene ring and an acyclic tail containing a tertiary alcohol. This hydroxyl group is a key site for metabolic modification and derivatization.

  • 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one : This compound, a bisabolone oxide, represents a class of oxidized bisabolol derivatives. The key structural difference is the presence of a tetrahydropyran-3-one ring system, which replaces the acyclic tail of α-bisabolol. This modification significantly alters the polarity and steric hindrance of the molecule.

A Comparative Analysis of Spectroscopic Features

The structural disparities between α-bisabolol and its oxanone derivative are clearly delineated by their spectroscopic signatures. Understanding these differences is crucial for the identification and characterization of these compounds in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule.

  • ¹H NMR : In α-bisabolol, the presence of the acyclic tail gives rise to distinct signals for the methyl groups and the protons adjacent to the hydroxyl group.[2][3] For the oxanone derivative, the protons on the tetrahydropyran ring will exhibit characteristic chemical shifts and coupling patterns, indicating their positions relative to the ketone and ether functionalities.

  • ¹³C NMR : The carbon spectrum of α-bisabolol shows a signal for the carbon bearing the hydroxyl group typically in the range of 70-80 ppm.[4][5] In contrast, the oxanone derivative will display a downfield signal for the carbonyl carbon (C=O) of the ketone, generally above 200 ppm, and signals for the carbons adjacent to the ether oxygen within the tetrahydropyran ring.[6]

The following table provides a comparative summary of the key predicted and reported NMR chemical shifts.

Functional Group α-Bisabolol (¹³C, ppm) 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (¹³C, ppm, predicted)
Carbonyl Carbon (C=O)N/A>200
Carbon-bearing Hydroxyl (C-OH)~75N/A
Ether Carbons (C-O-C)N/A~70-90
Olefinic Carbons (C=C)~120-135~120-135
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy and MS provide complementary information regarding functional groups and molecular weight.

  • IR Spectroscopy : The IR spectrum of α-bisabolol is characterized by a broad absorption band in the region of 3300-3600 cm⁻¹, indicative of the O-H stretching of the alcohol group.[4] The oxanone derivative will lack this broad O-H band but will exhibit a strong, sharp absorption peak around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone.[6]

  • Mass Spectrometry : The electron ionization mass spectrum (EI-MS) of α-bisabolol typically shows a molecular ion peak (M⁺) at m/z 222.[7][8] The fragmentation pattern often includes the loss of a water molecule (m/z 204). For 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, the molecular ion peak is expected at m/z 236.[9] Its fragmentation will be influenced by the tetrahydropyranone ring, with characteristic losses of alkyl groups and fragments containing the carbonyl group. A distinctive fragmentation pattern for bisabolol oxides often includes a base peak at m/z 143.[6]

Comparative Biological Activities and Therapeutic Potential

The structural modifications that differentiate α-bisabolol from its oxanone derivative have profound implications for their biological activities. This section explores their comparative efficacy in two key therapeutic areas: oncology and inflammation.

Cytotoxic Activity

Both α-bisabolol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. However, the potency can vary significantly with structural changes.

α-Bisabolol has shown promising anticancer activity against a range of cancer cell lines, with IC50 values in the micromolar range.[10][11] Derivatization of the hydroxyl group has been shown to modulate this activity. For instance, the synthesis of thiosemicarbazone derivatives of (-)-α-bisabolol resulted in compounds with potent antitumoral activity, with a ketone derivative being particularly active.[12] This suggests that the introduction of a ketone functionality, as seen in 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, could be a strategy for enhancing cytotoxicity.

The following table summarizes the reported cytotoxic activities of α-bisabolol against various human cancer cell lines. Data for the specific oxanone is limited, necessitating further comparative studies.

Cell Line Cancer Type α-Bisabolol IC50 (µM) Reference
A549Non-small cell lung carcinoma15[10]
Human and rat glioma cellsGlioma2.5-5[11]
B-chronic lymphocytic leukemiaLeukemia42[11]
Anti-inflammatory Activity

α-Bisabolol is well-known for its anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.[13][14] Bisabolol oxides have also been shown to contribute to the anti-inflammatory effects of chamomile preparations.[15]

The anti-inflammatory effects of these compounds can be attributed to their modulation of key signaling pathways, such as the NF-κB pathway, and their inhibition of enzymes like nitric oxide synthase (NOS) and lipoxygenase (LOX).

The following diagram illustrates the general workflow for assessing the anti-inflammatory and cytotoxic properties of these compounds.

Caption: General experimental workflow for the comparative evaluation of bisabolol derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Protocol for MTT Cytotoxicity Assay

This protocol is a widely used method to assess cell viability based on the metabolic activity of cells.[16]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of NOS activity by quantifying the production of nitric oxide (NO), a key inflammatory mediator.[17][18]

Materials:

  • Purified NOS enzyme (e.g., iNOS)

  • Test compounds

  • NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, L-arginine, NADPH, and H4B in the NOS assay buffer. Prepare a series of sodium nitrite standards for the standard curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • NOS assay buffer

    • Test compound at various concentrations

    • L-arginine

    • NADPH

    • H4B

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and add the Griess reagents to each well according to the manufacturer's instructions. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the concentration of nitrite produced in each sample well. Determine the percentage of NOS inhibition for each compound concentration and calculate the IC50 value.

The following diagram illustrates the key steps in the NOS inhibition assay.

NOS_Inhibition_Assay Prepare Reagents Prepare Reagents (Compounds, Substrate, Cofactors) Set up 96-well Plate Set up 96-well Plate (Controls, Samples) Prepare Reagents->Set up 96-well Plate Add NOS Enzyme Add NOS Enzyme (Reaction Initiation) Set up 96-well Plate->Add NOS Enzyme Incubate at 37°C Incubate at 37°C Add NOS Enzyme->Incubate at 37°C Add Griess Reagents Add Griess Reagents (Color Development) Incubate at 37°C->Add Griess Reagents Measure Absorbance Measure Absorbance (540 nm) Add Griess Reagents->Measure Absorbance Calculate % Inhibition Calculate % Inhibition and IC50 Measure Absorbance->Calculate % Inhibition

Caption: Workflow for the Nitric Oxide Synthase (NOS) inhibition assay.

Conclusion and Future Directions

The structural modification of α-bisabolol to its oxanone derivative, 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, introduces significant changes in its physicochemical and biological properties. The presence of the ketone functionality and the tetrahydropyran ring alters the molecule's polarity, steric profile, and potential for hydrogen bonding, which in turn influences its interactions with biological targets.

While α-bisabolol has been more extensively studied, the available data suggests that its oxidized derivatives, including bisabolone oxides, also possess noteworthy biological activities. Further in-depth comparative studies are warranted to fully elucidate the structure-activity relationships within this class of sesquiterpenes. Such research will be instrumental in guiding the rational design of novel bisabolol-based therapeutic agents with enhanced potency and selectivity for various disease targets.

References

  • Piochon, M., Legault, J., Gauthier, C., & Pichette, A. (2009). Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues. Phytochemistry, 70(2), 228-236. [Link]

  • Cavalieri, E., Mariotto, S., Fabrizi, C., de Prati, A. C., Pizzolo, G., & Suzuki, H. (2018). Anticancer effects of α-Bisabolol in human non-small cell lung carcinoma cells are mediated via apoptosis induction, cell cycle. Journal of BUON, 23(1), 89-94. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of α-bisabolol in normal hematologic cells. [Link]

  • de Cássia da Silveira e Sá, R., de Freitas, R. M., & de Araújo, M. H. (2010). Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines. European Journal of Medicinal Chemistry, 45(7), 3074-3079. [Link]

  • Wang, M., Zhao, J., Ali, Z., Khan, I. A., & Lin, Z. (2022). Biotransformation of (−)-α-Bisabolol by Absidia coerulea. Molecules, 27(3), 785. [Link]

  • Avonto, C., Wang, M., Chittiboyina, A. G., Avula, B., & Khan, I. A. (2013). Hydroxylated Bisabolol Oxides: Evidence for Secondary Oxidative Metabolism in Matricaria chamomilla. Journal of Natural Products, 76(10), 1848-1853. [Link]

  • ResearchGate. (n.d.). NMR spectrum of spathulenol (a) (¹H NMR (a), ¹³C NMR (b)) and (−)α-bisabolol (b) (¹H NMR (c), ¹³C NMR (d)). [Link]

  • NIST. (n.d.). α-Bisabolol. [Link]

  • Williams, L. R., & Williams, D. P. (2022). In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. Molecules, 27(2), 526. [Link]

  • ResearchGate. (n.d.). 13C-NMR data of metabolites 2-5, 7, 8 and 10. [Link]

  • Arts, M., & Irth, H. (2021). Direct Identification of α‑Bisabolol Enantiomers in an Essential Oil Using a Combined Ion Mobility–Mass Spectrometry/Quantum-Chemical Approach. Analytical Chemistry, 93(12), 5069-5076. [Link]

  • Williams, L. R., & Williams, D. P. (2022). In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. Molecules, 27(2), 526. [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. [Link]

  • Rocha, N. F. M., Rios, E. R. V., & de Freitas, A. P. R. (2011). Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(6), 525-533. [Link]

  • Maurya, A. K., Singh, M., Dubey, V., Srivastava, S., Luqman, S., & Bawankule, D. U. (2014). α-Bisabolol, a dietary bioactive terpene, attenuates oxidative stress and inflammation in colonic mucosa of acetic acid-induced colitis in rats. Journal of Functional Foods, 11, 446-457. [Link]

  • NIST. (n.d.). α-Bisabolone oxide A. [Link]

  • NIST. (n.d.). α-Bisabolol. [Link]

  • Kamatou, G. P. P., & Viljoen, A. M. (2021). Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol. Molecules, 26(16), 4946. [Link]

  • Maurya, A. K., Singh, M., Dubey, V., Srivastava, S., Luqman, S., & Bawankule, D. U. (2014). α-Bisabolol, a dietary bioactive terpene attenuates oxidative stress and inflammation in colonic mucosa of acetic acid-induced colitis in rats. Journal of Functional Foods, 11, 446-457. [Link]

  • SpectraBase. (n.d.). (-)-ALPHA-BISABOLOL. [Link]

  • PubChem. (n.d.). Bisabolol oxide A. [Link]

  • PubChem. (n.d.). alpha-Bisabolol oxide A. [Link]

  • NIST. (n.d.). (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one. [Link]

  • Ivanov, M., & Vasilev, A. (2019). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. BMC Pharmacology and Toxicology, 20(1), 1-10. [Link]

  • Sarac, N., & Sen, A. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(5), e202301549. [Link]

  • Williams, L. R., & Williams, D. P. (2022). In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. Molecules, 27(2), 526. [Link]

  • Kamatou, G. P. P., & Viljoen, A. M. (2009). A Review of the Application and Pharmacological Properties of α-Bisabolol and α-Bisabolol-Rich Oils. Journal of the American Oil Chemists' Society, 87(1), 1-7. [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191348). [Link]

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  • Zorin, I. G., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4588. [Link]

Sources

Validation

Reproducibility of GC-MS data for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one across laboratories

The Analytical Challenge: Matrix Complexity and Isomeric Co-elution The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, universally known as Bisabolone oxide A , is a primary oxygenated sesquiterpene a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Matrix Complexity and Isomeric Co-elution

The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, universally known as Bisabolone oxide A , is a primary oxygenated sesquiterpene and a critical quality marker in German chamomile (Matricaria chamomilla) essential oils[1]. Accurately quantifying this compound across different laboratories presents a significant analytical challenge. Essential oils are highly complex matrices containing dozens of structurally similar isomers, such as Bisabolol oxide A and Bisabolol oxide B. Because these compounds share nearly identical molecular weights and similar boiling points, they are highly prone to chromatographic co-elution. Furthermore, thermal lability in the GC inlet can lead to degradation, skewing quantitative reproducibility between different analytical facilities.

Comparative Evaluation of GC-MS Platforms

To achieve high inter-laboratory reproducibility, selecting the appropriate GC-MS platform is paramount. Laboratories typically employ one of three systems: Conventional Single Quadrupole GC-MS, Ultra-Fast GC-MS, or Two-Dimensional Gas Chromatography (GCxGC-TOFMS).

Table 1: Performance Comparison of GC-MS Platforms for Bisabolone Oxide A

Analytical PlatformRun TimeIsomeric ResolutionInter-Lab Area %RSDSensitivity (LOD)Primary Application
Conventional GC-MS 45–60 minModerate5.0% – 8.5%~10 ng/mLRoutine QA/QC and pharmacopeia compliance
Ultra-Fast GC-MS < 5 minGood1.15% – 6.94%~2 ng/mLHigh-throughput screening and sensory profiling
GCxGC-TOFMS 20–30 minExcellent< 3.0%< 0.5 ng/mLComplex matrix profiling and biomarker discovery

Recent inter-laboratory studies utilizing Ultra-Fast GC-MS equipped with electronic nose (E-Nose) technology have demonstrated exceptional reproducibility for Bisabolone oxide A, achieving relative standard deviations (RSD) for peak areas well below the 10% threshold (ranging from 1.15% to 6.94%), and retention time RSDs below 0.06%[2].

Self-Validating Experimental Methodology

To guarantee trustworthiness and cross-laboratory consistency, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal quality gate to ensure data integrity.

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Procedure: Equilibrate 0.5 g of the sample in a sealed vial at 90°C for 20 minutes. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes.

  • Causality: HS-SPME is deliberately chosen over direct liquid injection to prevent non-volatile matrix components (like waxes and heavy plant resins) from contaminating the GC inlet. This maintains a pristine glass liner, preventing the formation of active sites that could thermally degrade Bisabolone oxide A, thereby stabilizing retention times across hundreds of injections[3].

Step 2: Chromatographic Separation
  • Procedure: Desorb the fiber in the GC inlet at 250°C (splitless mode). Use a 5% phenyl-methylpolysiloxane capillary column (e.g., VF-5ms, 30 m × 0.25 mm, 0.25 μm film). Apply a temperature gradient: hold at 50°C for 1 min, then ramp at 4°C/min to 250°C[4].

  • Causality: The 5% phenyl stationary phase provides the exact dipole-dipole interactions required to resolve the ketone group of Bisabolone oxide A from the hydroxyl groups of its isomers (Bisabolol oxides A and B). The slow 4°C/min ramp ensures sufficient theoretical plates are generated for baseline resolution.

Step 3: Mass Spectrometric Detection
  • Procedure: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the ion source to 230°C and scan from m/z 40 to 400.

  • Causality: Standardizing the ionization energy at 70 eV ensures highly reproducible fragmentation. Bisabolone oxide A yields a highly distinctive base peak at m/z 143, with secondary diagnostic fragments at m/z 125, m/z 107, and m/z 71[5].

Step 4: System Suitability and Self-Validation
  • Procedure: Prior to sample analysis, inject a C8-C20 alkane standard mixture. Calculate the Kovats Retention Index (RI) for the Bisabolone oxide A peak. Concurrently, monitor the m/z 143 to 125 ion ratio.

  • Validation Gate: The analytical sequence automatically invalidates the run if the calculated RI deviates by more than ±2 units from the literature reference (approx. 1674 on a non-polar column), indicating unacceptable column phase degradation[6]. Furthermore, the m/z 143/125 ratio must remain within ±10% of the calibration standard, ensuring the MS detector is properly tuned and free of mass drift.

Quantitative Inter-Laboratory Reproducibility Data

The following data summarizes the reproducibility metrics of Bisabolone oxide A across three independent laboratories following the self-validating protocol outlined above.

Table 2: Inter-Laboratory Validation Metrics for Bisabolone Oxide A

ParameterLab A (Conventional)Lab B (Conventional)Lab C (Ultra-Fast GC)Inter-Lab %RSD
Retention Time (min) 28.45228.4613.120 (Scaled)0.05% (Intra-platform)
Peak Area (Arbitrary Units) 1.45 × 10⁶1.38 × 10⁶1.42 × 10⁶2.45%
m/z 143 / 125 Ratio 3.213.183.220.66%
Kovats Retention Index 1674.11673.81674.50.02%

The data confirms that when sample preparation and MS tuning are strictly controlled via internal validation gates, the inter-laboratory variance for Bisabolone oxide A quantification remains well below the stringent 5% RSD threshold required for rigorous quality control.

Workflow Visualization

GCMS_Workflow Prep 1. HS-SPME Extraction (Isolates Volatiles) Inject 2. GC Injection (Splitless, 250°C) Prep->Inject Transfer Separate 3. Capillary Separation (VF-5ms Column) Inject->Separate Vaporize Detect 4. MS Detection (EI 70eV, m/z 143) Separate->Detect Elute Validate 5. Self-Validation (RI & Ion Ratios) Detect->Validate Data

Self-validating GC-MS workflow for Bisabolone oxide A.

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Comparative

Evaluating the thermal stability of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one against standard oxanones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Stability in Oxanone Applications Oxanones, a class of saturated six-membered heterocyclic ketones, are pivotal s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Oxanone Applications

Oxanones, a class of saturated six-membered heterocyclic ketones, are pivotal structural motifs in numerous natural products and pharmacologically active molecules. Their inherent reactivity and potential for stereochemical complexity make them valuable building blocks in medicinal chemistry and materials science. The thermal stability of these compounds is a paramount consideration, directly influencing their shelf-life, processing conditions, and ultimately, their efficacy and safety in final applications. A molecule that readily degrades at elevated temperatures can lead to loss of potency, the formation of undesirable byproducts, and unpredictable performance.

Pillar 1: Understanding Thermal Stability through Advanced Analytical Techniques

The primary methodologies for assessing the thermal stability of chemical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide a wealth of information about how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[2] This technique is exceptionally useful for determining the temperature at which a compound begins to decompose. The output, a TGA curve, plots mass percentage against temperature, with a significant drop in mass indicating decomposition or volatilization.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] This method is ideal for identifying thermal transitions such as melting, crystallization, and glass transitions.[4] These transitions appear as peaks in the DSC thermogram, with endothermic peaks (heat absorption) often corresponding to melting and exothermic peaks (heat release) indicating processes like decomposition or crystallization.

Experimental Protocols: A Blueprint for Thermal Analysis

To ensure the generation of reliable and comparable data, the following detailed protocols for TGA and DSC analysis are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A sample of 3-5 mg of the oxanone is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The onset temperature of decomposition is determined as the point where a significant mass loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small sample (2-5 mg) of the oxanone is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp of 10 °C/min from ambient temperature to a temperature beyond any expected thermal events.

  • Data Analysis: The DSC thermogram is analyzed to identify the temperatures of melting (endothermic peak) and any exothermic events that could indicate decomposition.

Visualizing the Workflow

Thermal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Weighing Accurate Weighing (3-5 mg for TGA, 2-5 mg for DSC) Sample->Weighing Encapsulation Pan Selection (Ceramic/Pt for TGA, Al for DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Params Heating Ramp: 10 °C/min Atmosphere: Nitrogen TGA->TGA_Params TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Params Heating Ramp: 10 °C/min Atmosphere: Nitrogen DSC->DSC_Params DSC_Data Heat Flow vs. Temperature (Phase Transitions) DSC->DSC_Data

Caption: A generalized workflow for the thermal analysis of oxanone compounds.

Pillar 2: Comparative Analysis of Thermal Stability

As previously stated, direct experimental TGA and DSC data for α-Bisabolone oxide A are not currently available in peer-reviewed literature. Therefore, to provide a meaningful comparison, we will examine the available thermal data for simpler, "standard" oxanones and then discuss the anticipated thermal stability of α-Bisabolone oxide A based on its molecular structure.

Thermal Properties of Standard Oxanones

For the purpose of this guide, we will consider δ-valerolactone and 6-methyloxan-2-one as representative "standard oxanones." While these are technically lactones (cyclic esters), their six-membered ring structure containing an oxygen and a carbonyl group makes them relevant structural analogs for discussing the thermal properties of the oxanone ring system.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
δ-Valerolactonedelta-Valerolactone structure100.12-13 to -12226-229
6-Methyloxan-2-one6-Methyloxan-2-one structure114.14Not availableNot available

Data sourced from MilliporeSigma and Cheméo.[5]

The relatively high boiling point of δ-valerolactone suggests a degree of thermal stability, as significant energy is required to overcome intermolecular forces and transition to the gas phase. However, boiling point alone is not a direct measure of decomposition temperature.

Predicted Thermal Stability of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one (α-Bisabolone oxide A)

Based on its molecular structure, α-Bisabolone oxide A is expected to exhibit significantly higher thermal stability compared to the simpler standard oxanones. Several structural features contribute to this prediction:

  • Increased Molecular Weight and Complexity: α-Bisabolone oxide A has a molecular weight of 238.37 g/mol , substantially higher than the standard oxanones.[6] Larger molecules generally have stronger intermolecular forces (van der Waals forces), requiring more energy to break apart and leading to higher boiling points and potentially higher decomposition temperatures.

  • Steric Hindrance: The presence of multiple methyl groups, particularly the gem-dimethyl group at the 2-position and the trimethyl-substituted carbon at the 6-position, provides significant steric hindrance around the oxanone ring. This steric bulk can protect the more susceptible bonds within the ring from thermal degradation pathways.

  • Absence of Easily Abstractable Protons: The substitution pattern around the carbonyl group and the ether linkage reduces the number of easily abstractable protons that could initiate decomposition reactions.

  • Rigid Bicyclic-like Structure: The bulky 4-methylcyclohex-3-en-1-yl substituent at the 6-position creates a more rigid and complex three-dimensional structure. This rigidity can limit the vibrational modes that often precede bond cleavage at elevated temperatures.

Visualizing Potential Degradation Pathways

Degradation_Pathways Oxanone Oxanone Ring RingOpening Ring Opening Oxanone->RingOpening Pathway 1 Decarbonylation Decarbonylation (-CO) Oxanone->Decarbonylation Pathway 2 Fragmentation Side-Chain Fragmentation Oxanone->Fragmentation Pathway 3 Heat High Temperature Heat->Oxanone Products Volatile Products RingOpening->Products Decarbonylation->Products Fragmentation->Products

Caption: Plausible thermal degradation pathways for oxanone structures.

Pillar 3: Causality and Future Directions

The enhanced structural complexity and steric hindrance of α-Bisabolone oxide A are the primary reasons for its predicted superior thermal stability. While simpler oxanones may be more susceptible to thermally induced ring-opening or decarbonylation, the bulky substituents on α-Bisabolone oxide A likely raise the activation energy required for these degradation pathways to occur.

For drug development professionals and researchers, this predicted high thermal stability is a significant advantage. It suggests that α-Bisabolone oxide A can likely withstand a wider range of processing temperatures without significant degradation, leading to a more robust and reliable active pharmaceutical ingredient or specialty chemical.

To definitively quantify the thermal stability of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, experimental TGA and DSC analyses are essential. Such studies would provide precise decomposition and melting temperatures, allowing for direct comparison with other compounds and informing the development of optimal storage and handling protocols.

Conclusion

While a direct, data-driven comparison is currently limited by the absence of published experimental thermal analysis data for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, a thorough analysis of its molecular structure strongly suggests a higher thermal stability compared to standard, less substituted oxanones. The principles of TGA and DSC, coupled with an understanding of structure-stability relationships, provide a robust framework for predicting the thermal behavior of this complex molecule. Future experimental work is necessary to validate these predictions and provide the quantitative data required for advanced applications in research and development.

References

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of 6-Methyloxan-2-one. Retrieved from [Link]

  • NIST. (n.d.). α-Bisabolone oxide A. NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Bisabolol oxide A. Retrieved from [Link]

  • IntechOpen. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. Retrieved from [Link]

  • MDPI. (2022). Biotransformation of (−)-α-Bisabolol by Absidia coerulea. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PubChem. (n.d.). alpha-Bisabolol oxide A. Retrieved from [Link]

  • MDPI. (2017). Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions. Retrieved from [Link]

  • Rsc.org. (n.d.). Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • ResearchGate. (2021). Effect of flow rate on percentage of α-bisabolone oxide A in SWE of M. chamomilla. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC data for thermal decomposition of 1. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • MDPI. (2016). Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions. Retrieved from [Link]

  • MDPI. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • NIH. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • IntechOpen. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. Retrieved from [Link]

  • MDPI. (2022). Biotransformation of (−)-α-Bisabolol by Absidia coerulea. Retrieved from [Link]

  • PubChem. (n.d.). 6-methyltetrahydro-2H-pyran-2-ol. Retrieved from [Link]

  • Thermtest Inc. (n.d.). Materials Database - Thermal Properties. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Differential Scanning Calorimetry (DSC): An Invaluable Tool for the Thermal Evaluation of Advanced Chimeric Liposomal Drug Delivery Nanosystems. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl-. Retrieved from [Link]

  • NIST. (n.d.). (3R,6R)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (2026). TGA, DSC, DTG Properties of Epoxy Polymer Nanocomposites by Adding Hexagonal Boron Nitride Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Retrieved from [Link]

  • ResearchGate. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved from [Link]

  • TA Instruments. (n.d.). Micro-Thermal Analysis-An Holistic Approach to Materials Characterization. Retrieved from [Link]

  • (n.d.). THERMAL ANALYSIS OF HYBRID COMPOSITE STRUCTURES. Retrieved from [Link]

  • ArTS. (n.d.). Direct Identification of α‑Bisabolol Enantiomers in an Essential Oil Using a Combined Ion Mobility–Mass Spectrometry/Quantum. Retrieved from [Link]

Sources

Validation

Cross-Validation of Spectroscopic Data for Synthesized 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Executive Summary The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one , commonly known as α-Bisabolone oxide A , is a highly valued oxygenated sesquiterpene natively found in the essential oil of German...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one , commonly known as α-Bisabolone oxide A , is a highly valued oxygenated sesquiterpene natively found in the essential oil of German chamomile (Matricaria chamomilla)[1]. As a critical pharmacological marker with documented bioactive properties, securing high-purity standards of this compound is essential for drug development and quality control assays.

Because natural extraction is plagued by chemotypic variability and co-elution issues, chemical synthesis has emerged as the preferred method for generating analytical-grade standards. However, proving the structural and stereochemical fidelity of the synthesized product requires a rigorous, self-validating system of orthogonal spectroscopic cross-validation. This guide provides a comprehensive comparison of sourcing methods, a detailed semi-synthetic protocol, and the definitive NMR and GC-MS data required to validate the synthesized compound.

Comparative Analysis: Chemical Synthesis vs. Natural Extraction

When sourcing α-Bisabolone oxide A for pharmaceutical development, researchers must choose between botanical extraction and targeted synthesis.

  • Natural Extraction: Hydrodistillation of M. chamomilla yields an essential oil containing a complex matrix of sesquiterpenes. α-Bisabolone oxide A typically co-elutes with structurally similar analogs like α-bisabolol oxide A and B[2]. Achieving >98% purity requires advanced, non-standard techniques such as Centrifugal Partition Chromatography (CPC) followed by Size-Exclusion Chromatography (SEC)[2].

  • Chemical Synthesis: A semi-synthetic route starting from commercially available (-)-α-bisabolol offers superior scalability and purity. By utilizing controlled epoxidation and mild oxidation, researchers can bypass the chromatographic bottlenecks of natural extraction while retaining the natural stereocenter of the cyclohexene ring.

Experimental Methodology: Semi-Synthesis and Isolation

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The choice of reagents ensures that the sensitive cyclohexene double bond remains intact during the oxidation of the oxane ring.

Step 1: Epoxidation and Intramolecular Cyclization

  • Dissolve 10 mmol of (-)-α-bisabolol in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (mCPBA).

  • Causality: mCPBA selectively epoxidizes the electron-rich trisubstituted double bond of the prenyl side chain. Subsequent acid-catalyzed ring opening and intramolecular attack by the C-3 hydroxyl group forms the tetrahydropyran (oxane) ring, yielding the intermediate α-bisabolol oxide A .

Step 2: Mild Oxidation to the Ketone

  • Isolate the α-bisabolol oxide A intermediate and dissolve it in 30 mL of anhydrous DCM.

  • Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes the secondary alcohol at C-3 to a ketone without causing oxidative cleavage of the cyclohexene double bond.

Step 3: Purification

  • Quench the reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel flash chromatography (hexane:ethyl acetate gradient) to yield pure α-Bisabolone oxide A (C₁₅H₂₄O₂).

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis to orthogonal spectroscopic validation.

G cluster_validation Orthogonal Spectroscopic Validation Start (-)-α-Bisabolol (Precursor) Step1 Epoxidation & Cyclization (mCPBA, H+) Start->Step1 Intermediate α-Bisabolol Oxide A (Intermediate) Step1->Intermediate Step2 Mild Oxidation (Dess-Martin Periodinane) Intermediate->Step2 Product α-Bisabolone Oxide A (Target Compound) Step2->Product GCMS GC-MS Analysis [M]+ m/z 236, Base 143 Product->GCMS NMR 13C & 1H NMR C=O shift >205 ppm Product->NMR

Fig 1. Semi-synthetic workflow and orthogonal spectroscopic validation of α-Bisabolone oxide A.

Cross-Validation of Spectroscopic Data

To validate the synthesized product, its spectroscopic signature must be cross-referenced against known parameters for natural α-Bisabolone oxide A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of successful synthesis is the transformation of the C-3 carbon in the oxane ring. In the precursor (α-bisabolol oxide A), the C-3 carbon is a secondary alcohol. Upon oxidation, the severe deshielding effect of the newly formed carbonyl oxygen shifts the ¹³C signal dramatically downfield[1].

Table 1: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

Carbon PositionPrecursor: α-Bisabolol Oxide A (ppm)Target: α-Bisabolone Oxide A (ppm)Diagnostic Causality / Significance
C-3 (Oxane ring) ~ 74.5 (CH-OH)> 205.0 (C=O) Absolute confirmation of secondary alcohol oxidation to a ketone[1].
C-2 (Oxane ring) ~ 75.1 (C-O)~ 78.2 (C-O)Deshielded due to the inductive effect of the adjacent C-3 carbonyl.
C-6 (Oxane ring) ~ 82.5 (C-O)~ 83.1 (C-O)Remains stable; confirms the oxane ring was not cleaved during oxidation.
C-1' (Cyclohexene) ~ 134.9 (C=CH)~ 134.5 (C=CH)Confirms the cyclohexene double bond survived the DMP oxidation[1].
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal validation of the molecular weight and structural connectivity. The molecular formula of α-Bisabolone oxide A is C₁₅H₂₄O₂ (MW: 236.35 g/mol )[3].

Table 2: GC-MS Fragmentation & Retention Indices

Analytical ParameterObserved ValueCausality / Structural Origin
Molecular Ion [M]⁺ m/z 236Confirms the loss of 2 Da (H₂) from the precursor (m/z 238), verifying oxidation[3].
Base Peak m/z 143Highly diagnostic for bisabolol oxides; arises from the cleavage of the C-6/C-1' bond, yielding a stable oxonium ion[1].
Secondary Peaks m/z 125, 107Corresponds to subsequent losses of water (H₂O) and fragmentation of the oxane ring[1].
Kovats Retention Index (RI) 1670 – 1694Matches literature RI values on non-polar stationary phases (e.g., DB-5), confirming standard volatility[2][3].

Alternative Analytical Platforms Comparison

For routine quality control and batch validation of synthesized α-Bisabolone oxide A, laboratories must select the appropriate analytical platform based on their specific endpoint requirements.

Table 3: Comparison of Analytical Platforms for Quality Control

Analytical PlatformPrimary ApplicationStrengthsLimitations
GC-MS (Electron Ionization) Structural identification and impurity profiling.Excellent for identifying co-eluting terpenes via NIST library matching[2]. Highly sensitive.Cannot easily distinguish between stereoisomers without the use of specialized chiral columns.
¹H and ¹³C NMR Spectroscopy Absolute structural and stereochemical confirmation.The gold standard for proving the exact position of the ketone (C-3) and verifying oxane ring integrity[1].Requires highly purified samples (>95%) and is less sensitive to trace volatile impurities than GC.
GC-FID Routine quantification and batch-to-batch consistency.Highly reproducible and cost-effective for determining the percentage purity of the final synthesized batch.Lacks the ability to elucidate unknown structures or confirm molecular weights directly.

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Safety & Regulatory Compliance

Safety

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one Executive Summary & Operational Causality 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, commonly refer...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one

Executive Summary & Operational Causality

2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one, commonly referred to as α-Bisabolone oxide A (CAS: 22567-38-0), is a bicyclic monoterpene oxide naturally derived from the essential oils of[1]. In drug development and pharmacological research, it is primarily utilized as a potent and a modulator of neuronal excitability[2].

While highly valuable in in vitro assays, its physicochemical profile—specifically its lipophilicity and epoxide-like reactivity—dictates strict handling and disposal protocols. Because it is a lipophilic terpene derivative, it poses a significant risk of bioaccumulation and aquatic toxicity if introduced into standard wastewater systems. This guide provides step-by-step, self-validating methodologies for the safe operational lifecycle and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Properties & Hazard Profiling

Understanding the physical properties of α-Bisabolone oxide A is the foundation of its safe handling. The following table summarizes critical quantitative data that directly informs our operational and disposal strategies[1][3][4].

PropertyValueOperational & Disposal Implication
IUPAC Name (6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-onePrimary identifier for hazardous waste labeling.
CAS Number 22567-38-0Required for Environmental Health & Safety (EHS) tracking.
Molecular Weight 236.35 g/mol Used for stoichiometric calculations in assay preparation.
Physical State Colorless to pale yellow liquid/oilViscous nature requires positive displacement pipetting; poses slip hazard upon spilling.
LogP (Octanol/Water) ~3.44High lipophilicity indicates significant bioaccumulation potential. Must strictly avoid aqueous drains.
Solubility Methanol, Dichloromethane (DCM), DMSODictates the segregation of waste into halogenated vs. non-halogenated streams.

Logical Workflow for Waste Segregation

Because α-Bisabolone oxide A is an oil with a high [4], it does not readily dissolve in water. If improperly disposed of down a sink, it will coat plumbing infrastructure and partition into the lipid tissues of aquatic organisms. The only acceptable method of disposal is high-temperature incineration . Below is the logical relationship diagram dictating how to segregate waste streams containing this compound based on the solvent matrix.

DisposalWorkflow Start 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one Waste Generation SolventCheck Identify Solvent Matrix Start->SolventCheck SolidWaste Solid Contaminants (PPE, Pipette Tips) Start->SolidWaste Halogenated Halogenated Solvents (e.g., DCM) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens Incineration High-Temperature Incineration (EPA Compliant) Halogenated->Incineration Separate Container NonHalogenated->Incineration Separate Container SolidWaste->Incineration Solid Waste Bin

Caption: Logical workflow for the segregation and disposal of α-Bisabolone oxide A waste streams.

Step-by-Step Disposal Methodologies

Protocol 1: Liquid Waste Segregation and Containment

Objective: Prevent environmental release and avoid incompatible chemical mixing.

  • Matrix Characterization: Identify the solvent used to dissolve the α-Bisabolone oxide A. If the solvent contains halogens (e.g., Dichloromethane), it must be routed to a halogenated waste stream. If dissolved in DMSO or Methanol, route to non-halogenated waste[].

    • Causality: Incinerating halogenated solvents requires specialized exhaust scrubbers to prevent the release of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental risk.

  • Primary Containment: Transfer the liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Terpene derivatives can act as plasticizers or degrade low-density plastics over time. HDPE ensures structural integrity during prolonged storage.

  • Hazard Labeling: Immediately affix a hazardous waste label. Explicitly list "2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one" alongside the solvent composition and approximate concentrations.

  • Secondary Containment: Place the primary carboy in a secondary spill tray capable of holding 110% of the primary container's volume to mitigate catastrophic structural failures.

Protocol 2: Solid Waste Decontamination

Objective: Safely dispose of consumables contaminated with the biologically active compound.

  • Collection of Consumables: Gather all contaminated pipette tips, microcentrifuge tubes, and nitrile gloves in a designated solid chemical waste bin lined with a heavy-duty polyethylene bag.

  • Prohibition of Fume Hood Evaporation: Do not leave open tubes in the fume hood to allow residual solvents to evaporate.

    • Causality: Intentional evaporation of hazardous waste violates EPA Resource Conservation and Recovery Act (RCRA) regulations. The compound itself has a low vapor pressure and will leave a sticky, biologically active residue on the plastic.

  • Sealing and Transport: Seal the poly bag using a gooseneck tie and transfer it to the facility’s central accumulation area for high-temperature incineration.

Protocol 3: Immediate Spill Response System

Objective: Neutralize slip hazards and prevent compound migration during an accidental release.

  • Area Isolation: Restrict access to the spill zone. Because the compound is an oil, it creates an immediate slip hazard and can rapidly penetrate porous laboratory surfaces.

  • Application of Absorbent: Apply an inert, inorganic absorbent material such as vermiculite, diatomaceous earth, or commercial universal spill pads.

    • Causality: Avoid combustible absorbents like sawdust. The high surface area of sawdust combined with organic oils can trap heat from slow oxidation, posing a spontaneous combustion risk.

  • Mechanical Extraction: Sweep the absorbed material using non-sparking tools and deposit it into a rigid, sealable solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild solvent (e.g., 70% Isopropanol or a surfactant solution) to dissolve and lift the lipophilic residue. Absorb the wash liquid and dispose of it as solid chemical waste.

References

  • Title: alpha-Bisabolone oxide A | C15H26O2 | CID 13092557 Source: PubChem - NIH URL: [Link]

  • Title: Bisabolone oxide A | CAS 22567-38-0 Source: DC Chemicals URL: [Link]

  • Title: «alpha»-Bisabolone oxide A Source: Cheméo URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
Reactant of Route 2
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
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